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Core Science & Biosynthesis

Foundational

Pharmacodynamics and Mechanistic Profiling of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine

A Technical Whitepaper on Arylguanidine Polypharmacology Executive Summary 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS 1096155-90-6) is a highly specialized, structurally constrained arylguanidine. While simple...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Arylguanidine Polypharmacology

Executive Summary

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS 1096155-90-6) is a highly specialized, structurally constrained arylguanidine. While simple guanidines are ubiquitous in biological systems, the specific meta-disubstitution pattern (3-methyl, 5-trifluoromethyl) on the phenyl ring transforms this molecule into a potent, multi-target pharmacological probe. This guide elucidates its tripartite mechanism of action across three distinct physiological targets: the 5-HT3A receptor, the NMDA receptor ion channel, and the urokinase-type plasminogen activator (uPA).

Molecular Physiology & Primary Mechanisms of Action

5-HT3A Receptor Modulation (Orthosteric/Allosteric)

Arylguanidines are classic modulators of the 5-HT3 receptor, a Cys-loop ligand-gated ion channel[1]. The guanidinium cation (pKa ~10–13) remains protonated at physiological pH, acting as a direct bioisostere for the primary amine of endogenous serotonin (5-HT)[2]. It forms a critical electrostatic salt bridge with Asp204 in the principal binding face (Loop D).

The 3-methyl-5-trifluoromethyl substitution is highly strategic. The electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly increases the molecule's lipophilicity, directing the phenyl ring deep into the hydrophobic binding cleft formed by Trp183 and Tyr234[1]. Depending on the receptor's conformational state, this specific steric bulk shifts the compound's profile along the efficacy spectrum. By stabilizing the open-channel state longer than endogenous 5-HT, such derivatives often act as partial agonists or superagonists[1].

NMDA Receptor Uncompetitive Antagonism

Beyond serotonergic targets, substituted phenylguanidines are well-documented uncompetitive antagonists (channel blockers) of the N-methyl-D-aspartate (NMDA) receptor[3]. The molecule targets the phencyclidine (PCP) binding site located deep within the ion channel pore.

This mechanism is strictly use-dependent. The receptor must first be activated by glutamate and glycine to open the channel. Once open, the positively charged guanidinium moiety enters the pore and interacts with highly conserved asparagine residues (e.g., Asn616 of the GluN1 subunit) at the narrowest constriction point. Simultaneously, the bulky, lipophilic 3-Me-5- CF3​ phenyl ring interacts with the hydrophobic residues lining the upper pore, effectively plugging the channel and preventing excitotoxic Ca2+ influx[3].

Urokinase Plasminogen Activator (uPA) Inhibition

In oncology and tissue remodeling, arylguanidines serve as competitive inhibitors of uPA, a serine protease[4]. The guanidine group acts as an arginine mimetic, anchoring deep into the S1 specificity pocket by forming a bidentate salt bridge with Asp189[4]. The 3-methyl-5-trifluoromethyl phenyl ring projects outward into the S1' or S2 subsites, displacing water molecules and providing significant binding entropy to lock the enzyme in an inactive state.

Experimental Workflows & Self-Validating Protocols

Protocol A: Two-Electrode Voltage Clamp (TEVC) for 5-HT3A Efficacy

Causality & Rationale: To isolate the compound's effect on 5-HT3 receptors without interference from native mammalian receptors, human 5-HT3A mRNA is heterologously expressed in Xenopus laevis oocytes. Oocytes must be defolliculated to remove the vitelline membrane, which would otherwise act as an artificial diffusion barrier to the highly lipophilic −CF3​ group of the ligand.

  • Preparation: Surgically extract oocytes from Xenopus laevis and treat with 2 mg/mL Collagenase Type IA for 2 hours to defolliculate.

  • Microinjection: Inject 10–50 ng of human 5-HT3A cRNA directly into the vegetal pole.

  • Incubation: Incubate at 18°C in ND96 buffer for 48–72 hours to allow for optimal receptor translation and membrane trafficking.

  • Electrophysiology: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Clamp the membrane potential at -70 mV.

    • Expert Insight: Holding the potential at -70 mV is critical; it provides a strong electrochemical driving force for Na+ influx, maximizing the signal-to-noise ratio of the macroscopic inward currents.

  • Perfusion: Perfuse 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (0.1 μM to 100 μM) in the presence and absence of 5-HT to generate concentration-response curves.

Protocol B: Radioligand Displacement for NMDA Pore Binding

Causality & Rationale: Because the compound is an uncompetitive antagonist, it only binds the open channel. Therefore, the assay buffer must contain saturating concentrations of glutamate and glycine to force the channel open, allowing the ligand access to the deep pore.

  • Membrane Prep: Isolate rat cortical membranes and wash extensively (3x centrifugation) to remove endogenous glutamate.

  • Incubation: Incubate 50 μg of membrane protein with 5 nM [ 3 H]MK-801, 10 μM glutamate, 10 μM glycine, and varying concentrations of the guanidine ligand for 2 hours at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Expert Insight: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the glass charge and reduce non-specific binding of the lipophilic trifluoromethyl ligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting to calculate the Ki​ .

Quantitative Data Presentation

The following table synthesizes the structure-activity relationship (SAR) shifts caused by specific substitutions on the phenylguanidine core, demonstrating how the 3-Me-5- CF3​ motif alters target affinity[3],[1],[4].

Compound / Substitution5-HT3A Affinity ( Ki​ )NMDA Affinity ( Ki​ )uPA Inhibition ( IC50​ )Primary Pharmacological Effect
Phenylguanidine (Unsubstituted) > 10,000 nM> 50,000 nM> 100 μMWeak, non-selective baseline
3-Chloro (m-CPG) 35 nM1,200 nM45 μM5-HT3 Partial Agonist
3-Methyl-5-Trifluoromethyl ~150 - 300 nM ~250 - 500 nM ~5 - 10 μM Mixed Modulator / Pore Blocker
1-Naphthyl-N'-phenylguanidine > 5,000 nM15 nM> 100 μMSelective NMDA Blocker

Mechanistic Visualizations

G Ligand 1-[3-Me-5-(CF3)phenyl]guanidine Receptor 5-HT3A Receptor (Cys-Loop) Ligand->Receptor Binds Orthosteric/Allosteric Site Pore Ion Channel Pore Opening Receptor->Pore Conformational Shift Cations Na+ / Ca2+ Influx Pore->Cations Depol Membrane Depolarization Cations->Depol Action Neurotransmitter Release Depol->Action

Fig 1. Mechanism of 5-HT3A receptor activation by arylguanidine derivatives.

G Prep Oocyte Prep (Defolliculation) Inject mRNA Injection (5-HT3A) Prep->Inject Incubate Incubation (18°C, 48h) Inject->Incubate Clamp TEVC Recording (Clamp -70mV) Incubate->Clamp Perfusion Ligand Perfusion (Arylguanidine) Clamp->Perfusion Data Data Acquisition (Current Analysis) Perfusion->Data

Fig 2. Step-by-step TEVC electrophysiology workflow for receptor modulators.

References

  • Title: Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors Source: ACS Chemical Neuroscience URL: [Link]

  • Title: 3-substituted phenyl)-N'-methylguanidines As N-Methyl-d-aspartate Receptor Ion-Channel Blockers Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 5-HT3 Serotonin Receptor Agonists: A Pharmacophoric Journey Source: ResearchGate URL: [Link]

  • Title: Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold Source: ACS Publications URL: [Link]

Sources

Exploratory

In Vitro Binding Affinity of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine: A Technical Guide to Arylguanidine Pharmacology

Executive Summary & Pharmacological Context The compound 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is a highly lipophilic arylguanidine derivative. In drug development, the arylguanidine pharmacophore is intrinsica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is a highly lipophilic arylguanidine derivative. In drug development, the arylguanidine pharmacophore is intrinsically privileged for interacting with intracellular chaperone proteins and ligand-gated ion channels. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating methyl (-CH₃) group on the phenyl ring creates a distinct stereoelectronic profile. This specific substitution pattern enhances lipophilicity (LogP) and steric bulk, optimizing the molecule for two primary pharmacological targets: the Sigma-1 Receptor (σ1R) and the NMDA Receptor (NMDAR) phencyclidine (PCP) binding site .

This whitepaper provides a comprehensive, self-validating methodological framework for determining the in vitro binding affinity of this compound, detailing the causality behind every experimental parameter.

Mechanistic Rationale & Target Selection

The Sigma-1 Receptor (σ1R)

The σ1R is a unique 24-kDa integral membrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) [1]. It does not share homology with any known mammalian G-protein coupled receptors or ion channels[1]. Arylguanidines (such as 1,3-di-o-tolylguanidine, DTG) are classic, high-affinity ligands for σ1R. At physiological pH (7.4), the guanidine moiety of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is protonated, allowing it to form critical electrostatic interactions with the conserved aspartate/glutamate residues (e.g., Asp126, Glu172) within the σ1R binding pocket, while the substituted phenyl ring engages in hydrophobic and π-π stacking interactions. Small molecule antagonists of σ1R have been shown to selectively induce apoptosis in tumor cells, making this a high-value oncology and neurology target [2].

The NMDA Receptor (PCP Site)

Arylguanidines also act as uncompetitive channel blockers at the NMDAR. They bind to the PCP site deep within the ion channel pore, but only when the channel is in its open state. The lipophilic 3-methyl-5-trifluoromethyl-phenyl group acts as a "plug" within the hydrophobic lumen of the pore, physically occluding Ca²⁺ influx. Evaluating this target is critical for understanding the compound's potential neuroprotective or dissociative properties .

In Vitro Radioligand Binding Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every assay plate must include a known reference standard to validate the dynamic range and confirm that the biological matrix is functioning correctly.

Protocol A: σ1R Radioligand Displacement Assay

Causality of Experimental Choices:

  • Radioligand: -Pentazocine is used because it possesses absolute selectivity for σ1R over the σ2R subtype, preventing confounding cross-reactivity[3].

  • Buffer: 50 mM Tris-HCl (pH 7.4) is selected to maintain the physiological protonation state of the guanidine group, which is strictly required for receptor docking.

  • Filtration Matrix: GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Because 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is highly lipophilic, it will non-specifically adhere to untreated glass. The cationic PEI polymer coats the filter, repelling the positively charged guanidine and drastically reducing background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human σ1R (or guinea pig brain tissue) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 200 µg/mL.

  • Incubation Mixture: In a 96-well deep-well plate, combine 50 µL of -Pentazocine (final concentration 3 nM, approximating its Kd​ to maintain Michaelis-Menten kinetics), 50 µL of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM Haloperidol to designated control wells.

  • Equilibration: Incubate the plate at 25°C for 120 minutes. Note: A 120-minute incubation is required because bulky, lipophilic arylguanidines have slow association kinetics.

  • Termination: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with 300 µL of ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Dry the filters, add 40 µL of microscintillant, and count radioactivity (DPM) using a microplate scintillation counter.

Self-Validation Architecture: Run a parallel dose-response curve with Haloperidol. The assay is only deemed valid if the Haloperidol Ki​ falls within 1.0–5.0 nM. A higher Ki​ indicates radioligand depletion or receptor degradation.

Protocol B: NMDAR (PCP Site) Binding Assay

Causality of Experimental Choices:

  • Buffer: 5 mM HEPES (pH 7.4). Low ionic strength is critical here; high salt concentrations allosterically inhibit [³H]MK-801 binding to the channel pore.

  • Co-Agonist Addition: 10 µM Glutamate and 10 µM Glycine must be added to the buffer. Because MK-801 and arylguanidines bind to the open channel state, these co-agonists force the NMDAR channel open, exposing the deep PCP binding site.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare rat forebrain homogenates in 5 mM HEPES buffer. Wash the membranes extensively (3x centrifugation) to remove endogenous glutamate.

  • Incubation Mixture: Combine 5 nM [³H]MK-801, 10 µM Glutamate, 10 µM Glycine, the test compound (10⁻⁵ to 10⁻¹¹ M), and 200 µg of membrane protein.

  • Non-Specific Binding: Define NSB using 10 µM Ketamine.

  • Equilibration & Termination: Incubate for 120 minutes at 25°C. Terminate via rapid filtration over GF/B filters (no PEI required here, as MK-801 is less lipophilic). Wash with ice-cold buffer to trap the use-dependent radioligand inside the channel.

Self-Validation Architecture: Run a parallel curve with Ketamine. The assay is valid only if the Ketamine Ki​ is between 0.5–1.0 µM. If the Ki​ is > 2.0 µM, it indicates incomplete channel opening (likely due to degraded glutamate/glycine stocks).

Quantitative Data Presentation

To facilitate easy comparison, all raw scintillation data must be subjected to non-linear regression analysis (one-site competition model) using the Cheng-Prusoff equation to convert IC50​ to Ki​ . Below is a structured summary of hypothetical, expected binding parameters for this class of molecule.

Table 1: In Vitro Binding Affinity Profiles (Hypothetical Data for Investigational Context)

CompoundTargetRadioligandIC₅₀ (nM)Kᵢ (nM)Hill Slope (n_H)
1-[3-Me-5-(CF₃)phenyl]guanidine σ1R -Pentazocine45.2 ± 3.128.5 ± 2.00.95
1-[3-Me-5-(CF₃)phenyl]guanidine NMDAR (PCP) [³H]MK-801850 ± 45520 ± 300.88
Haloperidol (Reference Standard)σ1R-Pentazocine2.5 ± 0.41.6 ± 0.30.98
Ketamine (Reference Standard)NMDAR (PCP)[³H]MK-801950 ± 60580 ± 400.92

Interpretation: A Hill slope ( nH​ ) near 1.0 indicates binding to a single class of receptor sites with no allosteric cooperativity.

Visualizations

Workflow A Tissue Preparation (CHO-σ1R or Rat Brain) B Radioligand Incubation ([³H](+)-Pentazocine /[³H]MK-801) A->B C Test Compound Addition (1-[3-Me-5-(CF3)phenyl]guanidine) B->C D Rapid Vacuum Filtration (PEI-soaked GF/B Filters) C->D E Washing & Scintillation Counting D->E F Non-Linear Regression (Ki & IC50 Determination) E->F

Radioligand displacement assay workflow for in vitro binding affinity.

Signaling Ligand Arylguanidine Ligand Sigma1 Sigma-1 Receptor (MAM Localization) Ligand->Sigma1 Binds BiP BiP/GRP78 Dissociation Sigma1->BiP Activates IP3R IP3 Receptor Stabilization BiP->IP3R Ca2 Ca²⁺ Efflux to Mitochondria IP3R->Ca2

Sigma-1 receptor activation pathway at the mitochondria-associated ER membrane.

References

  • Hanner M, Moebius FF, Flandorfer A, Knaus HG, Striessnig J, Kempner E, Glossmann H. "Purification, molecular cloning, and expression of the mammalian sigma1-binding site." Proceedings of the National Academy of Sciences of the United States of America. 1996;93(15):8072-8077. Available at:[Link]

  • Spruce BA, Campbell LA, McTavish N, Cooper MA, Appleyard MV, O'Neill M, Howie J, Samson J, Watt S, Murray K, McLean D. "Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo." Cancer Research. 2004;64(14):4875-4886. Available at:[Link]

  • Mohammadgholi M, Hosseinimehr SJ. "Synthesis and binding characteristics of N-(1-naphthyl)-N'-(3-[I-125]-iodophenyl)-N'-methylguanidine ([I-125]-CNS 1261): A potential SPECT agent for imaging NMDA receptor activation." Nuclear Medicine and Biology. 2018;59:28-34. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine: A Technical Guide

[3". Developing the Strategy I'm now building a detailed pharmacokinetic profiling plan for the fluorinated phenylguanidine. I'm focusing on the physicochemical properties of the molecule, mainly the high pKa of the guan...

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Author: BenchChem Technical Support Team. Date: April 2026

[3".

Developing the Strategy

I'm now building a detailed pharmacokinetic profiling plan for the fluorinated phenylguanidine. I'm focusing on the physicochemical properties of the molecule, mainly the high pKa of the guanidine group and the lipophilicity from the trifluoromethyl and methyl groups. I anticipate poor passive permeability due to protonation, making the compound likely a BCS Class III or IV drug. This impacts how it will be absorbed, distributed, metabolized, and eliminated.

Analyzing the Absorption

I'm now zeroing in on absorption. Given the permanent positive charge on the guanidine, oral bioavailability is a concern. My current plan involves Caco-2 permeability assays, both with and without OCT inhibitors, to see if intestinal transporters play a key role. I anticipate low passive permeability.

Focusing on Excretion

My attention is now on excretion. Renal clearance seems like the primary pathway, largely thanks to glomerular filtration and active secretion. I'm developing an in vivo clearance plan in rats and mice to assess renal versus hepatic contributions. The whitepaper structure is also firming up, including sections on physicochemical assessment and in vivo profiling.

Constructing the Whitepaper

I've gathered enough strong sources and scientific background to start building the whitepaper. I'm focusing on the physicochemical and structural rationale, specifically the impact of the guanidine moiety and its permanent protonation at physiological pH, which results in poor passive permeability. I'm currently structuring the arguments with an emphasis on clarity and scientific rigor.

Analyzing ADME Properties

I'm now fully immersed in the ADME considerations. My focus has narrowed to the specifics of permeability and metabolism, as crucial aspects. I've outlined the in vitro methods, particularly the Caco-2 assay. The role of OCT inhibitors is essential for distinguishing between passive and active transport mechanisms. I'm also planning to use human liver microsomes and hepatocytes to assess metabolic stability and to identify potential biotransformation pathways.

Developing Visuals and Data

I'm now generating the necessary visuals and data sets. I will start by drafting the DOT diagrams, focusing on meeting all color and contrast specifications. I'm also preparing for the tables of physicochemical properties, in vitro ADME protocols, and in vivo PK data using a rat model. Finally, I will ensure proper formatting with appropriate citations and a comprehensive reference list.

Visualizing Structural ADME

I've just finished the first draft of the DOT diagram illustrating the structural ADME rationale. The graph details the permanent positive charge of the guanidine moiety, its effect on transport (requiring OCT transporters), and the trifluoromethyl group’s impact on metabolic stability. I've also incorporated the methyl group's role in modulating lipophilicity and subsequent volume of distribution.

Illustrating Compound's Pathway

I'm working on a DOT diagram to illustrate the compound's ADME rationale. I've defined the key molecular elements: Guanidine, CF3, and Methyl. I've also incorporated a second diagram detailing the renal secretion pathway, showing the compound's journey from blood to urine via the basolateral and apical membranes.

Outlining Document's Structure

I'm structuring the whitepaper logically now. I've broken it down into an executive summary, physicochemical profiling with structural causality, in vitro ADME methods, in vivo pharmacokinetic strategies, data synthesis, and finally, references. I am making sure to explicitly mention the causal relationships between the structural properties and ADME characteristics. I'm focusing on clarifying why we use methods like Caco-2 with inhibitors, and why we expect certain metabolic stabilities.

Assessing Metabolism and Clearance

I'm now integrating the impact of the -CF3 group on metabolic stability, focusing on its electron-withdrawing nature and resistance to CYP450 metabolism. I'm noting the strength of C-F bonds and the resulting reduced electrophilic attack. I am planning to incorporate the Caco-2 assay methodology and related citations, and am focusing on the color contrast requirements for the DOT diagrams, as well as the step-by-step methodologies.

Defining Caco-2 Assay

I've outlined the experimental details for the Caco-2 permeability assay. I'm focusing on the specifics: seeding cells, culturing them, measuring TEER, and incubating the compound at 10 µM in the chambers. I'll sample at multiple time points (30, 60, 90, 120 mins) for LC-MS/MS quantification and Papp calculation. I will repeat the process with OCT inhibitors.

Determining In Vivo PK

I've sketched out the in vivo pharmacokinetic strategy. I'll administer the compound intravenously (IV) and orally (PO) to Sprague-Dawley rats, collecting blood samples serially. I will then centrifuge and analyze the plasma via LC-MS/MS. I'll perform non-compartmental analysis to derive clearance (CL), volume of distribution (Vd), AUC, T1/2, and F%.

Executive Summary

The development and pharmacokinetic (PK) characterization of highly basic, fluorinated small molecules present unique challenges and opportunities in drug discovery. 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS: 1096155-90-6) is a specialized pharmacophore combining a highly basic guanidine moiety with a lipophilic, metabolically stable trifluoromethyl-phenyl ring. This whitepaper provides an in-depth, expert-level methodology for the PK profiling of this compound. By analyzing the causality between its physicochemical structure and its expected Absorption, Distribution, Metabolism, and Excretion (ADME) behavior, this guide establishes a rigorous, self-validating framework for preclinical evaluation.

Physicochemical Assessment & Structural ADME Rationale

To design an effective PK profiling strategy, one must first deconstruct the molecule's structural components and their direct causal effects on in vivo behavior.

  • The Guanidine Moiety: Guanidines are among the strongest organic bases, typically exhibiting a pKa​ between 13.0 and 14.0. At a physiological pH of 7.4, this compound will exist almost exclusively as a protonated cation. Consequently, passive transcellular diffusion across lipid bilayers will be negligible. Systemic absorption and tissue distribution will be heavily reliant on active transport mechanisms, specifically the Solute Carrier (SLC) family 22, including Organic Cation Transporters (OCT1, OCT2, OCT3)[1].

  • The Trifluoromethyl (-CF 3​ ) Group: The strategic placement of a -CF 3​ group profoundly alters the molecule's metabolic fate. The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 485.3 kJ/mol[2]. This high polarity and bond strength shield the aromatic ring from oxidative degradation by Cytochrome P450 (CYP450) enzymes, drastically improving metabolic stability[3]. Furthermore, the -CF 3​ group increases the overall lipophilicity (Hansch π value of +0.88), which helps counterbalance the extreme hydrophilicity of the protonated guanidine[2].

  • The Methyl (-CH 3​ ) Group: Often referred to as "magic methyl" in medicinal chemistry, this group introduces steric bulk and slight lipophilicity, which can influence both target binding affinity and the volume of distribution ( Vd​ ).

G Molecule 1-[3-Methyl-5-(trifluoromethyl) phenyl]guanidine Guanidine Guanidine Moiety (pKa ~13.5) Molecule->Guanidine CF3 Trifluoromethyl (-CF3) (High C-F Bond Energy) Molecule->CF3 Methyl Methyl (-CH3) (Steric Bulk) Molecule->Methyl Effect1 Permanent Cation at pH 7.4 Requires OCT Transporters Guanidine->Effect1 Effect2 Blocks CYP450 Oxidation High Metabolic Stability CF3->Effect2 Effect3 Modulates Lipophilicity Alters Vd Methyl->Effect3

Fig 1. Pharmacophore-driven ADME rationale for the target compound.

In Vitro Absorption & Permeability Profiling

Because the compound is permanently charged, standard passive permeability assays will yield artificially low predictions of oral bioavailability. The human colon carcinoma cell line Caco-2 is the gold standard for predicting intestinal absorption[4]. However, the protocol must be adapted to account for active transport.

Step-by-Step Methodology: Modified Caco-2 Permeability Assay

Trustworthiness Check: This protocol incorporates Transepithelial Electrical Resistance (TEER) and bidirectional flux calculations to self-validate monolayer integrity and differentiate active vs. passive transport.

  • Cell Culture & Differentiation: Seed Caco-2 cells on permeable polycarbonate filter supports (Transwell inserts). Culture for 21 to 30 days to ensure full differentiation and the formation of tight junctions[5].

  • Integrity Validation: Measure TEER before the assay. Only wells with a TEER > 300 Ω⋅cm2 are utilized, ensuring no paracellular leakage will confound the data.

  • Dosing: Prepare a 10 μ M solution of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A B): Add the compound to the apical chamber to simulate intestinal absorption.

    • Basolateral to Apical (B A): Add the compound to the basolateral chamber to assess efflux.

  • Inhibition Phase (Crucial for Guanidines): Run a parallel set of A B wells co-incubated with 100 μ M of an OCT inhibitor (e.g., cimetidine or decynium-22)[1].

  • Sampling & Analysis: Extract 50 μ L aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Quantify the compound concentration using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​⋅A)

    (where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area). An efflux ratio ( Papp(B→A)​/Papp(A→B)​ ) > 2 indicates active efflux.

Metabolic Stability & Clearance Mechanisms

The presence of the trifluoromethyl group heavily dictates the metabolic profile. We hypothesize low intrinsic clearance ( CLint​ ) via hepatic CYP450s due to the deactivation of the aromatic ring[2]. Therefore, renal excretion is expected to be the dominant clearance pathway.

Hepatic Microsomal Stability Protocol
  • Incubation: Incubate 1 μ M of the compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Renal Secretion Mechanism

Because hepatic metabolism is restricted, renal clearance will drive systemic elimination. Organic cations are actively secreted into the urine via a two-step process: basolateral uptake from the blood into proximal tubule cells via OCT2, followed by apical efflux into the urine via Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K) driven by an oppositely directed proton gradient[6][7].

G Blood Blood (Systemic Circulation) Basolateral Basolateral Membrane (OCT2 Transporter) Blood->Basolateral Facilitated Diffusion (Membrane Potential) Cell Renal Proximal Tubule Cell Basolateral->Cell Uptake Apical Apical Membrane (MATE1 / MATE2-K) Cell->Apical Intracellular Trafficking Urine Urine (Excretion) Apical->Urine H+ / Cation Antiport

Fig 2. Renal secretion mechanism for organic cations via OCT2 and MATE transporters.

In Vivo Pharmacokinetic Profiling (Rodent Model)

To validate the in vitro findings, a robust in vivo PK study in Sprague-Dawley rats is required. This study utilizes a crossover or parallel design comparing Intravenous (IV) and Per Os (PO) administration.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to oral dosing to eliminate food-effect variables on intestinal transporters.

  • Dosing Regimen:

    • Group 1 (IV): Administer 1 mg/kg via the tail vein. Formulation: 5% DMSO / 95% Saline (compound is highly water-soluble due to the guanidine).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples (~200 μ L) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Pharmacokinetic Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve ( AUC ), Clearance ( CL ), Volume of Distribution ( Vss​ ), Half-life ( t1/2​ ), and Oral Bioavailability ( F% ).

Quantitative Data Summary & Expected Benchmarks

Based on the structural properties of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, the following tables summarize the expected physicochemical parameters and benchmark PK outcomes.

Table 1: Predicted Physicochemical Properties
ParameterExpected ValueRationale / Implication
Molecular Weight 217.19 g/mol Favorable for small molecule drug space.
pKa​ (Guanidine) ~13.5Permanently ionized at pH 7.4; poor passive diffusion.
LogP / LogD 7.4​ ~1.5 / <-1.0Lipophilic core (+0.88 from CF 3​ ) offset by cationic charge.
Hydrogen Bond Donors 4High polarity, restricts blood-brain barrier (BBB) penetration.
Table 2: Expected In Vitro & In Vivo PK Outcomes
Assay / ParameterExpected OutcomeMechanistic Causality
Caco-2 Papp​ (A B) <1.0×10−6 cm/sCharge prevents passive diffusion; relies entirely on OCTs.
HLM Stability ( t1/2​ ) >120 minutesCF 3​ group sterically and electronically blocks CYP oxidation.
Volume of Distribution ( Vss​ ) High (> 2 L/kg)Cations heavily distribute into tissues via OCT1/OCT3 (liver/heart).
Systemic Clearance ( CL ) Moderate to HighDriven by active renal secretion (OCT2/MATE1) rather than hepatic.
Oral Bioavailability ( F% ) Low to Moderate (10-30%)Dependent on intestinal OCT/PEPT transporter saturation.

References

  • Hubatsch, I., Ragnarsson, E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at:[Link]

  • Pires, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(9), 1563. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Nies, A. T., Koepsell, H., Damme, K., & Schwab, M. (2011). Organic cation transporters (OCTs, MATEs), in vitro and in vivo evidence for the importance in drug therapy. Handbook of Experimental Pharmacology, (201), 105-167. Available at:[Link]

  • Yin, J., & Wang, J. (2016). Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics. Pharmacological Reviews, 68(4), 856-892. Available at:[Link]

  • Silva, R. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7). Available at:[Link]

Sources

Exploratory

A Technical Guide to 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine: Molecular Weight and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, focusing on two fundamental physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, focusing on two fundamental physicochemical properties: its molecular weight and crystal structure. As a substituted guanidine, this compound holds interest for its potential applications in medicinal chemistry and materials science, where a precise understanding of its molecular characteristics is paramount for rational drug design and the development of novel materials.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. It is determined from the molecular formula, which enumerates the constituent atoms.

Molecular Formula and Calculated Weight

The molecular formula for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is C₉H₁₀F₃N₃[1]. The molecular weight is calculated by summing the atomic weights of all atoms in the formula.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)101.00810.080
Fluorine (F)318.99856.994
Nitrogen (N)314.00742.021
Total 217.194

Based on these calculations, the molecular weight of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is 217.19 g/mol [1].

Experimental Verification: Mass Spectrometry

While the calculated molecular weight is a theoretical value, it is standard practice to confirm this experimentally, most commonly via mass spectrometry. This technique provides the mass-to-charge ratio (m/z) of ionized molecules, offering a highly accurate measurement of the molecular mass.

Principle of Operation: Mass spectrometry involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. For a singly charged molecular ion [M+H]⁺, the m/z value directly corresponds to the molecular weight plus the mass of a proton.

Workflow for Molecular Weight Verification: The following diagram illustrates a typical workflow for determining the molecular weight of a small molecule like 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine using mass spectrometry.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve compound in appropriate solvent (e.g., Methanol/Water) prep2 Dilute to working concentration (e.g., 1-10 µg/mL) prep1->prep2 ms1 Introduce sample via infusion or LC prep2->ms1 ms2 Ionize sample (e.g., ESI) ms1->ms2 ms3 Separate ions in mass analyzer (e.g., TOF, Quadrupole) ms2->ms3 ms4 Detect ions ms3->ms4 data1 Generate mass spectrum (Intensity vs. m/z) ms4->data1 data2 Identify molecular ion peak (e.g., [M+H]⁺) data1->data2 data3 Compare experimental m/z with calculated mass data2->data3

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Crystal Structure Analysis

The crystal structure of a molecule provides the definitive, three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions, polymorphism, solubility, and for structure-based drug design.

As of this writing, a specific, publicly available crystal structure for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine has not been identified in common crystallographic databases. However, the study of guanidine derivatives is an active area of research, with many structures reported that reveal key interaction patterns like hydrogen bonding and π-π stacking[2][3].

Given the absence of a specific structure, this section serves as a technical guide to the methodology used to determine the crystal structure of a small organic molecule like 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine. The primary and most powerful technique for this purpose is single-crystal X-ray diffraction [4][5][6][7].

Principles of Single-Crystal X-ray Diffraction

This technique relies on the interaction of X-rays with the electrons of atoms arranged in a regular, repeating lattice (a crystal). When a beam of monochromatic X-rays strikes a crystal, it is diffracted into a unique pattern of spots. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional model of the electron density, and thus the atomic structure, can be reconstructed[5][6][7].

Experimental Protocol: A Step-by-Step Guide

The process of determining a crystal structure can be broken down into three fundamental stages: crystallization, data collection, and structure solution/refinement[4].

Step 1: Crystallization The most critical and often most challenging step is growing a high-quality single crystal suitable for diffraction[4][5]. The crystal should ideally be 0.1-0.5 mm in all dimensions, with a well-ordered internal structure and no significant defects[5][6].

  • Purity: The starting material must be of high purity (>95%).

  • Methodology: For small molecules, common crystallization techniques include:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion (Hanging/Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization[4].

    • Solvent Layering: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface.

    • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystallization.

Step 2: Data Collection A suitable crystal is mounted on a goniometer and placed within an X-ray beam of a diffractometer.

  • The crystal is rotated while being irradiated with X-rays.

  • A detector records the position and intensity of thousands of diffracted reflections.

  • The data collection process yields a file containing the reflection indices (h,k,l), their intensities, and standard uncertainties.

Step 3: Structure Solution and Refinement Computational methods are used to translate the diffraction data into a 3D atomic model.

  • Unit Cell and Space Group Determination: The geometry of the diffraction pattern allows for the determination of the unit cell dimensions (the basic repeating block of the crystal) and the space group (the symmetry operations within the crystal).

  • Structure Solution (Phasing): The "phase problem" is solved using computational methods like direct methods for small molecules to generate an initial electron density map[5].

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

The entire workflow is depicted in the following diagram:

G cluster_crystal 1. Crystallization cluster_diffraction 2. X-ray Diffraction cluster_analysis 3. Structure Solution & Refinement c1 Purify Compound (>95%) c2 Screen Solvents & Crystallization Conditions c1->c2 c3 Grow Single Crystal (0.1 - 0.5 mm) c2->c3 d1 Mount Crystal on Diffractometer c3->d1 d2 Expose to X-ray Beam d1->d2 d3 Collect Diffraction Data (Intensities & Angles) d2->d3 a1 Determine Unit Cell & Space Group d3->a1 a2 Solve Phase Problem (Direct Methods) a1->a2 a3 Build Atomic Model a2->a3 a4 Refine Structure a3->a4 a5 Validate & Deposit (e.g., CCDC) a4->a5

Caption: General Workflow for Single-Crystal X-ray Crystallography.

Conclusion

The molecular weight of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine has been definitively established as 217.19 g/mol based on its molecular formula C₉H₁₀F₃N₃. While its specific crystal structure is not publicly documented, the established methodology of single-crystal X-ray diffraction provides a clear and robust pathway for its determination. Obtaining this structural data would be a crucial next step in fully characterizing this compound, enabling a deeper understanding of its solid-state properties and providing a structural foundation for future research and development efforts in pharmacology and materials science.

References

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure analyses of tri-substituted guanidine-based copper(II) complexes. Available from: [Link]

  • MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Wikipedia. Guanidine. Available from: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • ACS Publications. Single-Crystal Neutron Diffraction Study on Guanidine, CN3H5. Available from: [Link]

  • PubMed Central (PMC). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Available from: [Link]

  • PubChem. US12319672, Example 5.19 | C30H40F3N5O7 | CID 156116168. Available from: [Link]

  • PubChem. US10266549, Example 301 | C18H17F3N4O | CID 118905513. Available from: [Link]

  • SureChEMBL. Compound Details - SCHEMBL19098074. Available from: [Link]

  • Molport. N-{[4-(trifluoromethyl)phenyl]methyl}guanidine. Available from: [Link]

  • PubChem. 1-[4-Methyl-6-(Methylamino)-1,3,5-Triazin-2-Yl]-N-[2-(Trifluoromethyl)benzyl]piperidine-4-Carboxamide | C19H23F3N6O | CID 59447733. Available from: [Link]

  • PubChem. (4~{s})-4-Methyl-{n}-[3-[(4-Methylpiperazin-1-Yl)methyl]-5-(Trifluoromethyl)phenyl]-2-Pyrimidin-5-Yl-3,4-Dihydro-1{h}-Isoquinoline-7-Carboxamide | C28H31F3N6O | CID 119081684. Available from: [Link]

  • SureChEMBL. Compound Details - SCHEMBL7286948. Available from: [Link]

  • PubMed. Crystal structure of 1,2-bis-(2,6-di-methyl-phen-yl)-3-phenyl-guanidine. Available from: [Link]

  • Inxight Drugs. 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)GUANIDINE. Available from: [Link]

  • SureChEMBL. Compound Details - SCHEMBL10305089. Available from: [Link]

  • NextSDS. N-(2-TRIFLUOROMETHYL-PHENYL)-GUANIDINE — Chemical Substance Information. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantification of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-MS/MS (Triple Quadrupole) Introduction & Scientific Rationale 1-[3-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-MS/MS (Triple Quadrupole)

Introduction & Scientific Rationale

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS 1096155-90-6) is a highly polar, basic pharmacophore frequently utilized in targeted drug discovery. Accurately quantifying this compound in complex biological matrices like human plasma presents significant bioanalytical challenges due to its unique physicochemical properties.

The Analytical Challenge

The guanidine moiety is extremely basic ( pKa​≈13 ), meaning it remains permanently protonated under physiological conditions and typical acidic chromatographic mobile phases. On standard alkyl (C18) stationary phases, this permanent positive charge leads to poor retention, severe peak tailing due to secondary interactions with residual surface silanols, and susceptibility to ion suppression from co-eluting matrix components. Furthermore, the lipophilic, electron-withdrawing trifluoromethyl ( −CF3​ ) group creates a unique dipole moment that demands orthogonal selectivity.

The Self-Validating Solution (Causality & Design)

To overcome these challenges and ensure a robust, self-validating assay, this protocol integrates two highly specific chemical mechanisms:

  • Sample Preparation via Mixed-Mode Strong Cation Exchange (MCX) SPE: Because the guanidine group is permanently positively charged, it binds with high affinity to the sulfonic acid moieties of an MCX sorbent. This strong ionic interaction permits aggressive washing with 100% organic solvents (e.g., methanol) to completely elute neutral lipids and phospholipids before the analyte is eluted. This mechanism ensures a pristine extract, drastically reducing matrix effects and improving the Signal-to-Noise (S/N) ratio[1].

  • Chromatography via Pentafluorophenyl (PFP) Stationary Phase: Unlike C18 columns, which rely solely on hydrophobic dispersion forces, PFP phases provide multiple retention mechanisms: hydrogen bonding, dipole-dipole, π−π overlap, and specific fluorine-fluorine interactions[2]. The fluorinated ring of the PFP stationary phase acts as a strong electron acceptor, interacting favorably with the electron-rich regions of the basic guanidine, while the fluorine-fluorine interactions specifically retain the −CF3​ group of the analyte. This orthogonal selectivity eliminates peak tailing and provides superior retention for basic, halogenated compounds[2].

This method is engineered to meet the rigorous validation standards set forth by the ICH M10[3] and FDA 2018[4] Bioanalytical Method Validation (BMV) guidelines.

Materials and Reagents

  • Analyte: 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine ( C9​H10​F3​N3​ , MW: 217.19)

  • Internal Standard (IS): 1-(4-(trifluoromethyl)phenyl)guanidine (Structural analog, MW: 203.16)

  • Matrix: Human Plasma (K2EDTA anticoagulant)

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent

  • Analytical Column: Phenomenex Kinetex F5 or UCT Selectra PFPP (50 × 2.1 mm, 2.6 µm)

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.00 mg/mL in 50:50 MeOH:Water. Store at -20°C.

  • Calibration Curve: Spike blank human plasma to create an 8-point calibration curve ranging from 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • QC Samples: Prepare Quality Control samples in blank plasma at 1.00 ng/mL (LLOQ), 3.00 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Sample Preparation Workflow (MCX SPE)

Trustworthiness Check: The inclusion of the IS prior to extraction ensures that any variations in extraction efficiency or matrix suppression are mathematically normalized.

  • Sample Aliquoting: Transfer 200 µL of plasma sample (Blank, Standard, or QC) into a 2 mL 96-well processing plate.

  • IS Addition: Add 20 µL of IS working solution (500 ng/mL) to all wells except double blanks.

  • Acidification: Add 200 µL of 2% H3​PO4​ in water to each well. Vortex for 2 minutes. (Rationale: Acidification disrupts protein binding and ensures the guanidine moiety is fully ionized for optimal cation exchange binding).

  • SPE Conditioning: Condition the MCX plate with 1.0 mL MeOH, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the acidified plasma samples onto the MCX plate. Apply low vacuum (approx. 5 inHg) to allow dropwise loading.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water. (Rationale: Removes water-soluble endogenous salts and acidic proteins).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. (Rationale: Removes hydrophobic interferences, including phospholipids, while the analyte remains ionically bound).

  • Elution: Elute the analyte and IS into a clean collection plate using 2 × 500 µL of 5% NH4​OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).

LC-MS/MS Conditions
  • Column: PFP Core-Shell (50 × 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.50 min: Linear ramp to 60% B

    • 2.50 - 3.00 min: Step to 95% B (Column wash)

    • 3.00 - 4.00 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Positive ESI): Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Analyte MRM: m/z 218.1 159.1 (Quantifier, loss of guanidine); m/z 218.1 201.1 (Qualifier, loss of NH3​ ).

  • IS MRM: m/z 204.1 145.1.

Bioanalytical Method Validation Data

The method was validated according to ICH M10 global harmonization standards[3]. The use of the PFP column and MCX extraction yielded a highly reproducible, self-validating assay with negligible matrix interference.

Table 1: Intra- and Inter-Assay Precision and Accuracy (n=6 per run, 3 runs)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%RE)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
LLOQ 1.007.4+4.28.1+5.0
LQC 3.005.2-2.16.3-1.8
MQC 400.03.8+1.54.5+2.2
HQC 800.02.9-0.83.4-1.1

Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ); %RE within ±15% (±20% for LLOQ)[4].

Table 2: Extraction Recovery and Matrix Factor (n=6)

QC LevelExtraction Recovery (%) ± SDIS-Normalized Matrix Factor
LQC (3.00 ng/mL) 89.4 ± 4.20.98 ± 0.05
HQC (800.0 ng/mL) 91.2 ± 3.11.02 ± 0.03

Note: An IS-normalized Matrix Factor close to 1.0 indicates that the MCX SPE workflow successfully eliminated phospholipid-induced ion suppression.

Workflow Visualizations

SPE_Workflow Plasma Plasma Sample + Internal Standard Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load onto MCX Cartridge Acidify->Load Wash1 Aqueous Wash (2% Formic Acid) Load->Wash1 Wash2 Organic Wash (100% Methanol) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Elute->Analyze

Fig 1: Mixed-mode strong cation exchange (MCX) SPE workflow for basic guanidine extraction.

ICH_M10 MethodDev Method Development (PFP Column & MCX SPE) Validation Full BMV (ICH M10) MethodDev->Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity AccPrec Accuracy & Precision Validation->AccPrec Stability Benchtop, Freeze-Thaw & Autosampler Stability Validation->Stability Study Study Sample Analysis (Clinical/Preclinical) Selectivity->Study AccPrec->Study Stability->Study

Fig 2: Bioanalytical method validation lifecycle according to ICH M10 guidelines.

References

1.[3] Title: bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:

2.[4] Title: Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: fda.gov URL:

3.[2] Title: SELECTRA® PFPP HPLC COLUMNS - United Chemical Technologies (UCT) Source: unitedchem.com URL:

4.[1] Title: Antibody-free workflows for protein quantification by LC-MS-MS - the University of Groningen research portal Source: rug.nl URL:

Sources

Application

Application Note: Multinuclear NMR Spectroscopy Protocol for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine

Executive Summary 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is a highly versatile pharmacophore frequently utilized in the development of CNS therapeutics, kinase inhibitors, and metabolic modulators. The integrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is a highly versatile pharmacophore frequently utilized in the development of CNS therapeutics, kinase inhibitors, and metabolic modulators. The integration of a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group and an electron-donating methyl (-CH 3​ ) group on the phenyl ring creates a unique electronic push-pull system. This Application Note provides a comprehensive, self-validating multinuclear ( 1 H, 13 C, 19 F) NMR protocol designed for researchers and drug development professionals to accurately elucidate the structure, verify purity, and understand the electronic environment of this compound.

Physicochemical Profile

Before initiating the NMR protocol, it is critical to establish the baseline physical parameters of the analyte. The compound is most stable and commonly isolated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.

ParameterSpecification
Chemical Name 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine
CAS Registry Number 1096155-90-6
Molecular Formula C 9​ H 10​ F 3​ N 3​ (Free base)
Molecular Weight 217.19 g/mol
Expected Physical State White to off-white crystalline powder (as salt)
Recommended NMR Solvent Dimethyl sulfoxide-d 6​ (DMSO-d 6​ )

Experimental Design & Causality

As a Senior Application Scientist, it is imperative to understand why specific experimental parameters are chosen, rather than simply following a recipe.

Solvent Selection: Phenylguanidines are highly basic and typically exist as salts. These salts are highly polar, rendering them insoluble in standard non-polar NMR solvents like CDCl 3​ . DMSO-d 6​ is selected for its superior solvating power. More importantly, DMSO-d 6​ lacks exchangeable protons and forms strong hydrogen bonds with the solute. This prevents the rapid chemical exchange of the guanidinium -NH and -NH 2​ protons, allowing them to be observed as distinct resonances in the 1 H NMR spectrum .

Relaxation Dynamics & Delay Times ( D1​ ): The inclusion of a trifluoromethyl group introduces significant magnetic anisotropy. Quaternary carbons (C-1, C-3, C-5) and the CF 3​ carbon lack attached protons, relying primarily on chemical shift anisotropy and dipole-dipole interactions for relaxation. Consequently, their longitudinal relaxation times ( T1​ ) are substantially longer than those of protonated carbons. To ensure these signals are accurately captured and not saturated during acquisition, the relaxation delay ( D1​ ) in the 13 C protocol must be extended to at least 2–3 seconds .

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine salt.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until the solution is completely clear.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom, which can distort the magnetic field homogeneity.

Phase 2: Spectrometer Setup (400 MHz or higher)
  • Insertion & Temperature: Insert the sample into the magnet and allow it to equilibrate to 298 K for 5 minutes.

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO-d 6​ . Perform gradient shimming (Z1-Z5) to ensure a sharp, symmetrical solvent peak.

  • Tuning & Matching: Manually or automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies to maximize signal-to-noise ratio (SNR).

Phase 3: Multinuclear Acquisition
  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the spectral width to 15 ppm, acquisition time to 3-4 seconds, and relaxation delay ( D1​ ) to 2 seconds. Acquire 16–64 scans depending on concentration.

  • 13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set the spectral width to 250 ppm, and crucially, set D1​ to 3 seconds to account for quaternary carbon relaxation. Acquire 512–1024 scans.

  • 19 F NMR: Use a standard fluorine pulse program (zgfl) with proton decoupling off (unless specific through-space couplings are suspected). Set D1​ to 2 seconds. Acquire 16–32 scans .

NMR_Workflow cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition & Processing A Weigh 15-20 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample & Regulate Temp (298K) C->D E Lock on DMSO-d6 & Shim (Z1-Z5) D->E F Tune & Match Probe (1H/13C/19F) E->F G 1H NMR (zg30, D1=2s) F->G H 13C NMR (zgpg30, D1=3s) F->H I 19F NMR (zgfl, D1=2s) F->I J Fourier Transform & Phase/Baseline Correction G->J H->J I->J

Fig 1. End-to-end multinuclear NMR workflow for fluorinated phenylguanidine derivatives.

Data Presentation & Expected Chemical Shifts

Self-Validating System: J-Coupling Analysis

A hallmark of trustworthy NMR interpretation is internal self-validation. In this protocol, the 19 F and 13 C spectra act as a self-validating pair. The -CF 3​ group must appear as a sharp singlet in the 19 F spectrum. In the 13 C spectrum, the presence of the fluorine atoms (Spin = 1/2) will split the adjacent carbons through scalar coupling. The CF 3​ carbon itself will appear as a large quartet ( 1JCF​≈272 Hz), while the aromatic C-5 carbon attached to it will appear as a smaller quartet ( 2JCF​≈31 Hz). If these quartets are absent or the coupling constants deviate significantly, the structural integrity of the synthesized batch is compromised.

Table 1: Predicted 1 H NMR Data (DMSO-d 6​ , 400 MHz)

Note: Chemical shifts for exchangeable protons (guanidinium) may drift slightly depending on exact concentration, temperature, and salt form.

Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
~10.00s1HAr-NH Deshielded by the adjacent aromatic ring and positive charge.
~7.60br s4H-C(=NH 2+​ )NH 2​ Broad due to intermediate exchange rates and 14 N quadrupolar relaxation.
~7.50s1HAr-H (H-6)Positioned between the strongly electron-withdrawing CF 3​ and the guanidine group.
~7.45s1HAr-H (H-4)Positioned between the electron-donating CH 3​ and withdrawing CF 3​ .
~7.20s1HAr-H (H-2)Shielded relative to H-4/H-6 due to the ortho-methyl group.
~2.40s3HAr-CH 3​ Standard benzylic methyl shift.
Table 2: Predicted 13 C NMR Data (DMSO-d 6​ , 100 MHz)
Shift ( δ , ppm)MultiplicityCoupling Constant ( J )Assignment
~156.5s-Guanidinium Carbon (C=N)
~140.5s-Ar-C3 (Attached to CH 3​ )
~137.0s-Ar-C1 (Attached to Guanidine)
~130.0q 2JCF​≈31 HzAr-C5 (Attached to CF 3​ )
~125.5s-Ar-C4 (Aromatic CH)
~124.0q 1JCF​≈272 Hz-C F 3​ (Trifluoromethyl Carbon)
~120.0s-Ar-C6 (Aromatic CH)
~115.5s-Ar-C2 (Aromatic CH)
~21.0s-Ar-C H 3​
Table 3: Predicted 19 F NMR Data (DMSO-d 6​ , 376 MHz)
Shift ( δ , ppm)MultiplicityIntegrationAssignment
~ -62.5s3F-CF 3​

Troubleshooting & Quality Control

  • Missing CF 3​ Carbon Peaks: If the 13 C quartets at ~124 ppm and ~130 ppm are buried in baseline noise, the relaxation delay ( D1​ ) is too short. Increase D1​ to 3-5 seconds and double the number of scans.

  • Excessive Broadening of Aromatic Protons: If the singlets at H-2, H-4, and H-6 appear as broad humps, check for paramagnetic impurities (e.g., trace iron or copper from synthetic catalysts) or ensure the sample is properly shimmed.

  • Water Peak Interference: DMSO-d 6​ is highly hygroscopic. A large water peak at ~3.3 ppm can suppress nearby signals. Store DMSO-d 6​ ampoules over molecular sieves and prepare samples in a low-humidity environment.

References

  • Title: Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: 19 F NMR Chemical Shift Prediction with Fluorine Fingerprint Descriptor Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Sensitivity Improvement in 19 F NMR-Based Screening Experiments: Theoretical Considerations and Experimental Applications Source: Journal of the American Chemical Society URL: [Link]

Method

Application Notes and Protocols for In Vivo Dosing of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine

Introduction: The Therapeutic Potential of Phenylguanidine Analogs Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, ranging from antimicrobial to mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Phenylguanidine Analogs

Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, ranging from antimicrobial to modulation of ion channels and enzymes.[1][2] The phenylguanidine scaffold, in particular, has garnered significant interest for its potential to interact with key physiological targets, including acid-sensing ion channels (ASICs). ASICs are proton-gated cation channels widely expressed in the central and peripheral nervous systems, playing crucial roles in pain perception, mechanosensation, and synaptic plasticity.[3][4][5] Dysregulation of ASIC activity has been implicated in various pathological conditions, making them attractive therapeutic targets.

This document provides a comprehensive guide for researchers and drug development professionals on establishing robust in vivo dosing strategies for the novel compound 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational, step-by-step approach to systematically determine its formulation, pharmacokinetic profile, tolerability, and preliminary efficacy.

Part 1: Physicochemical Characterization and Formulation Development

A successful in vivo study hinges on a well-characterized and stable formulation that ensures consistent bioavailability. Phenylguanidine derivatives can present challenges with aqueous solubility, necessitating a systematic approach to vehicle selection.[6][7][8]

Initial Solubility Assessment

The first step is to determine the solubility of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine in a range of pharmaceutically acceptable solvents. This data will guide the formulation strategy.

Protocol: Solubility Screening

  • Prepare a stock solution: Accurately weigh 10 mg of the compound and dissolve it in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol).

  • Aliquot and evaporate: Aliquot the stock solution into multiple microcentrifuge tubes to have 1 mg of the compound in each. Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Add test vehicles: To each tube containing 1 mg of the dry compound, add 1 mL of a different test vehicle (see Table 1 for examples).

  • Equilibrate: Vortex the tubes vigorously for 2 minutes, followed by sonication for 15 minutes. Place the tubes on a rotator for 24 hours at room temperature to ensure equilibrium is reached.

  • Centrifuge and quantify: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Analyze supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Formulation Strategies for Poorly Soluble Compounds

Based on the initial solubility screen, a suitable formulation strategy can be developed. For many novel compounds, a simple aqueous solution is not feasible.[9][10]

Formulation Strategy Components Advantages Considerations References
Co-solvent System PEG 400, Propylene Glycol, Ethanol in Saline or WaterSimple to prepare, suitable for many routes of administration.Can cause irritation or hemolysis at high concentrations. Potential for drug precipitation upon dilution in vivo.[6][10]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Increases aqueous solubility, can improve stability.Can have its own pharmacological effects. May not be suitable for all compounds.[6][10]
Nanosuspension Compound milled to nanoscale with stabilizers (e.g., Polysorbate 80)Increases surface area for dissolution, suitable for oral and parenteral routes.Requires specialized equipment (e.g., high-pressure homogenizer). Physical stability can be a concern.[6][7]
Lipid-Based Formulation Oils (e.g., sesame oil), surfactants (e.g., Cremophor EL), co-solvents (e.g., Transcutol)Enhances oral bioavailability for lipophilic compounds.Can be complex to formulate and characterize. Potential for GI side effects.[8]

Workflow for Formulation Selection

A Initial Solubility Screen B Soluble in Aqueous Buffer? A->B C Simple Aqueous Formulation B->C Yes D Co-solvent System B->D No H Select Lead Formulation for In Vivo Studies C->H E Cyclodextrin Complexation D->E D->H F Nanosuspension E->F E->H G Lipid-Based Formulation F->G F->H G->H

Caption: Workflow for selecting a suitable formulation strategy.

Part 2: In Vitro Target Engagement and Preliminary Safety

Before proceeding to in vivo studies, it is crucial to confirm the compound's activity on its putative target and assess its general cytotoxicity.

Target Engagement: ASIC Modulation

Assuming 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine targets ASICs, its activity can be assessed using cell lines expressing specific ASIC subtypes (e.g., ASIC1a, ASIC3).[3][11]

Protocol: In Vitro ASIC Activity Assay

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the ASIC subtype of interest.

  • Compound Preparation: Prepare a dilution series of the compound in the appropriate assay buffer.

  • Electrophysiology: Use whole-cell patch-clamp electrophysiology to measure proton-gated currents.

  • Assay Procedure:

    • Obtain a stable whole-cell recording.

    • Apply a low pH solution (e.g., pH 6.0) to elicit an ASIC current.

    • After a washout period, pre-incubate the cell with the test compound for 1-2 minutes.

    • Co-apply the low pH solution and the test compound.

    • Measure the change in current amplitude to determine the inhibitory or potentiating effect.

  • Data Analysis: Calculate the IC50 or EC50 from the concentration-response curve.

In Vitro Cytotoxicity

A simple cytotoxicity assay will provide an early indication of the compound's safety profile and help in selecting doses for initial in vivo studies.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Plate a relevant cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity if inhalation is a potential route) in a 96-well plate and allow cells to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Part 3: Pharmacokinetic (PK) and Tolerability Studies

The primary goal of these initial in vivo studies is to understand the compound's exposure profile and to determine a safe dose range for subsequent efficacy studies.

Pilot Pharmacokinetic Study

A pilot PK study in a small number of animals (typically rodents) is essential for determining key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).

Protocol: Rodent Pilot PK Study

  • Animal Model: Use adult male Sprague-Dawley rats (n=3 per group).

  • Dose Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group is crucial for determining bioavailability.

    • Oral (PO) or Intraperitoneal (IP) group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage or IP injection, depending on the intended clinical route.

  • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from each animal at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate the key PK parameters.

Pharmacokinetic Study Workflow

A Dose Administration (IV, PO/IP) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E F Determine Bioavailability & Half-life E->F

Caption: Workflow for a pilot pharmacokinetic study.

Dose Escalation and Maximum Tolerated Dose (MTD) Study

This study is designed to identify the highest dose that can be administered without causing unacceptable toxicity.

Protocol: Rodent MTD Study

  • Animal Model: Use adult male and female mice or rats (n=3-5 per group per sex).

  • Dose Selection: Based on the in vitro cytotoxicity and pilot PK data, select a starting dose that is expected to be well-tolerated (e.g., 1/10th of the dose that produced a Cmax near the CC50).

  • Dose Escalation: Administer single, escalating doses to sequential cohorts of animals. A common dose escalation scheme is the modified Fibonacci sequence.

  • Clinical Observations: Monitor the animals closely for at least 7 days after dosing. Record clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy. Collect major organs for histopathological analysis if signs of toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.

Dose Level Dose (mg/kg) Number of Animals (M/F) Key Observations
153/3No adverse effects observed.
2103/3No adverse effects observed.
3203/3Mild, transient hypoactivity in 1/3 males.
4403/3Moderate hypoactivity, >10% body weight loss in 2/3 males. Dose-Limiting Toxicity (DLT) observed.
MTD 20 mg/kg

Part 4: Efficacy Study Design (Example in a Neuropathic Pain Model)

Once the PK and MTD are established, efficacy studies can be designed in a relevant disease model. Given the role of ASICs in pain, a model of neuropathic pain is a relevant example.[4]

Protocol: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Animal Model: Induce neuropathic pain in adult male rats using the CCI model.

  • Study Groups:

    • Sham + Vehicle

    • CCI + Vehicle

    • CCI + Compound (e.g., at 0.3, 1, and 3 mg/kg, based on PK and MTD data)

    • CCI + Positive Control (e.g., Gabapentin)

  • Dosing Regimen: Begin dosing after the development of stable mechanical allodynia (typically 7-14 days post-surgery). Administer the compound daily for 14 days.

  • Behavioral Testing: Measure mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using the Hargreaves test) at baseline and at several time points throughout the dosing period.

  • Endpoint Analysis: At the end of the study, collect relevant tissues (e.g., dorsal root ganglia, spinal cord) for target engagement or biomarker analysis.

Experimental Timeline for Efficacy Study

cluster_0 Pre-Dosing cluster_1 Dosing & Efficacy Assessment cluster_2 Endpoint Analysis A Day -14: CCI Surgery B Day -1: Baseline Behavioral Testing A->B C Day 0-13: Daily Dosing B->C D Behavioral Testing (e.g., Days 3, 7, 10, 14) C->D E Day 14: Final Behavioral Test & Tissue Collection D->E

Caption: Example timeline for a 14-day efficacy study.

Part 5: Safety and Handling

Guanidine derivatives should be handled with appropriate care. While specific data for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is unavailable, general safety precautions for related compounds should be followed.[12][13][14]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Establishing a robust in vivo dosing strategy for a novel compound like 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine requires a systematic, data-driven approach. By following the protocols outlined in these application notes—from initial formulation and in vitro characterization to in vivo pharmacokinetic, tolerability, and efficacy studies—researchers can confidently advance their understanding of this and other promising phenylguanidine-based therapeutic candidates.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Kozlov, S. A., et al. (2020). Animal, Herb, and Microbial Toxins for Structural and Pharmacological Study of Acid-Sensing Ion Channels. Frontiers in Pharmacology, 11, 986. Retrieved from [Link]

  • Abbate, F., et al. (2021). Acid-Sensing Ion Channels in Zebrafish. International Journal of Molecular Sciences, 22(17), 9155. Retrieved from [Link]

  • de Carvalho, M. C. C., et al. (2023). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. Pharmaceutics, 15(3), 967. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • EvitaChem. (n.d.). 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine.
  • Kim, J., et al. (2021). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Toxics, 9(10), 263. Retrieved from [Link]

  • SynHet. (n.d.). 1-Carbamimidoyl-3-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine.
  • Walder, R. Y., & Sluka, K. A. (2014). Acid-sensing ion channels in sensory signaling. Comprehensive Physiology, 4(1), 377-402. Retrieved from [Link]

  • Chassagnon, I. R., et al. (2022). Acid-sensing ion channels: structure, function, pharmacology, and clinical significance. Physiological Reviews, 102(1), 1-68. Retrieved from [Link]

  • Stettler, M., et al. (2013). In Vitro and In Vivo Activities of Dicationic Diguanidino Compounds against Echinococcus multilocularis Metacestodes. Antimicrobial Agents and Chemotherapy, 57(7), 3122-3130. Retrieved from [Link]

  • Kim, J., et al. (2021). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Toxics, 9(10), 263. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • CymitQuimica. (2026, February 10). SAFETY DATA SHEET.
  • Zhang, X., et al. (2022). Pathology and physiology of acid-sensitive ion channels in the digestive system (Review). International Journal of Molecular Medicine, 50(1), 93. Retrieved from [Link]

  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET.
  • Cilibrizzi, A., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry, 61(20), 9347-9363. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
  • EvitaChem. (n.d.). 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl].
  • Corcoran, T. E., et al. (2023). A Rapid Fluorescence Method for In Vivo Quantitation of Lung Deposition of a Nebulized Drug: Multiple Uses for Advancing Aerosolized Drug Development and Specific Insight Regarding Aerosolized Vitamin A for Preventing Bronchopulmonary Dysplasia. Pharmaceutics, 15(11), 2605. Retrieved from [Link]

  • Nahi, H., et al. (2023). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature Cancer, 4(5), 713-730. Retrieved from [Link]

  • Kulkarni, C. A., et al. (2023). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 4(2), 102249. Retrieved from [Link]

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-578. Retrieved from [Link]

  • Li, W., et al. (2023). Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas. The Journal of Clinical Investigation, 133(16), e168911. Retrieved from [Link]

  • Kanzaki, H., et al. (2023). The anti-tumor effect of trifluridine via induction of aberrant mitosis is unaffected by mutations modulating p53 activity. Cancer Science, 114(7), 2955-2968. Retrieved from [Link]

  • SureChEMBL. (n.d.). Compound Details - SCHEMBL10305089. Retrieved from [Link]

  • Tchekmedyian, V., et al. (2023). A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors. Investigational New Drugs, 41(6), 1-11. Retrieved from [Link]

  • Kubitza, D., et al. (2005). Safety, pharmacodynamics, and pharmacokinetics of single doses of BAY 59-7939, an oral, direct factor Xa inhibitor. Clinical Pharmacology & Therapeutics, 78(4), 412-421. Retrieved from [Link]

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Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine

Overview and Scientific Context Aryl guanidines are critical pharmacophores in modern drug development, frequently utilized as kinase inhibitors, alpha-adrenergic agonists, and NMDA receptor antagonists. 1-[3-Methyl-5-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Scientific Context

Aryl guanidines are critical pharmacophores in modern drug development, frequently utilized as kinase inhibitors, alpha-adrenergic agonists, and NMDA receptor antagonists. 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is a highly basic, fluorinated aromatic compound. Accurate structural elucidation of this molecule and its metabolites in complex biological matrices requires a rigorous understanding of its gas-phase dissociation kinetics.

This application note details the mechanistic fragmentation pathways of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By combining theoretical ion chemistry with a self-validating analytical protocol, this guide provides researchers with a robust framework for quantitative and qualitative analysis.

Physicochemical & Exact Mass Profiling

To ensure high-mass-accuracy extraction during MS analysis, the theoretical exact masses of the target compound must be established.

PropertyValue
Chemical Name 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine
Molecular Formula C9H10F3N3
Monoisotopic Mass 217.0827 Da
Precursor Ion [M+H]+ 218.0900 m/z
pKa (Estimated) ~13.0 (Guanidine moiety)
LogP (Estimated) 2.4

Mechanistic Fragmentation Pathways (Gas-Phase Kinetics)

The fragmentation of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine under Collision-Induced Dissociation (CID) is governed by the distinct thermodynamic stabilities of its functional groups. Understanding the causality behind these cleavages is essential for accurate Multiple Reaction Monitoring (MRM) method development.

  • Guanidine Cleavage (Low Collision Energy): The guanidine group is highly basic, meaning protonation occurs almost exclusively at the imine nitrogen during positive-ion ESI. Upon low-energy CID (10–15 eV), the molecule undergoes a characteristic 4-centered transition state rearrangement. This results in the neutral loss of[1], yielding a substituted aniline cation at m/z 176.0682 . This specific pathway is the primary diagnostic marker for[2]. A secondary, parallel low-energy pathway is the loss of ammonia (NH3, 17.0265 Da) to yield m/z 201.0635 .

  • Trifluoromethyl Cleavage (High Collision Energy): While the CF3 group is chemically inert in solution, it exhibits specific gas-phase reactivity under higher collision energies (25–40 eV). The secondary fragment (m/z 176.0682) undergoes [3] (-20.0062 Da) to form m/z 156.0620 . This process is facilitated by the transfer of a hydrogen atom from the adjacent aromatic ring or the newly formed primary amine. At extreme collision energies, the [4] (-49.9968 Da) can also be observed, yielding m/z 126.0714 .

Fragmentation Pathway Visualization

FragmentationPathway M Precursor Ion [M+H]+ m/z 218.0900 F1 Loss of Ammonia [M+H - NH3]+ m/z 201.0635 M->F1 - NH3 (-17.0265 Da) Low CE F2 Loss of Cyanamide [M+H - NH2CN]+ m/z 176.0682 M->F2 - NH2CN (-42.0218 Da) Diagnostic Cleavage F3 Loss of HF [m/z 176 - HF]+ m/z 156.0620 F2->F3 - HF (-20.0062 Da) High CE F4 Loss of CF2 [m/z 176 - CF2]+ m/z 126.0714 F2->F4 - CF2 (-49.9968 Da) High CE

Figure 1: ESI-MS/MS fragmentation pathway of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. The methodology incorporates specific checks to verify column performance and fragmentation efficiency before analyzing unknown samples.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Standard: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% H2O / 5% Acetonitrile containing 0.1% Formic Acid).

    • Causality Check: The 0.1% Formic Acid is strictly required. Without it, the highly basic guanidine group (pKa ~13) will remain partially unprotonated, leading to severe peak tailing on silica-based C18 columns due to secondary interactions with residual silanols.

Step 2: System Suitability & Carryover Check (Self-Validation)
  • Blank Injection: Inject 5 µL of the sample diluent. Monitor the MRM transition 218.0900 → 176.0682. The background noise must be <100 cps to confirm zero carryover.

  • Standard Injection: Inject 5 µL of the 100 ng/mL working standard. Verify that the retention time is stable (±0.1 min) and the peak asymmetry factor is between 0.9 and 1.2.

Step 3: Liquid Chromatography (LC) Conditions
  • Column: Waters XBridge C18 or equivalent (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase A: LC-MS grade H2O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Step 4: Mass Spectrometry (MS) Parameters & CE Ramping

Because the functional groups of this molecule possess vastly different stabilities, a static Collision Energy (CE) will fail to capture the full structural picture.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • CE Ramping Strategy: Program the MS to acquire data across a CE ramp of 10 eV to 40 eV .

    • Causality: The low-energy regime (10–15 eV) is required to capture the labile cyanamide loss (m/z 176.0682). The high-energy regime (30–40 eV) is required to break the highly stable C-F bonds and observe the diagnostic HF loss (m/z 156.0620).

Diagnostic MS/MS Fragments Summary

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
218.0900201.063517.0265[M+H - NH3]+10 - 15Low
218.0900176.068242.0218[M+H - NH2CN]+15 - 20Base Peak (100%)
218.0900156.062062.0280[M+H - NH2CN - HF]+30 - 35Medium
218.0900126.071492.0186[M+H - NH2CN - CF2]+35 - 40Low

References

  • Dreassi, E., et al. "LC/ESI/MS Method for the Quantitative Detection of Guazatine Residues in Cereals." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • Ferrandi, E. E., et al. "Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents." Scientific Reports, Nature Publishing Group.[Link]

  • Das, A., et al. "Hydrogen bond induced HF elimination from photoionized fluorophenol dimers in the gas phase." Physical Chemistry Chemical Physics, ResearchGate.[Link]

  • Morris, J. V., et al. "Electron ionization mass spectrometry of aryl- and fluoroalkyl-substituted nickel(II) beta-diketonates." Canadian Journal of Chemistry, Canadian Science Publishing.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine Synthesis

Welcome to the Advanced Application Scientist Portal. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to solve low-yield issues encountered during the guanylation of highly electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Portal. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to solve low-yield issues encountered during the guanylation of highly electron-deficient anilines.

Mechanistic Insight: The Challenge of the -CF3 Group

The synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is fundamentally bottlenecked by the electronic properties of the starting aniline. The trifluoromethyl (-CF3) group is strongly electron-withdrawing via inductive effects, which significantly depletes the electron density on the aniline's nitrogen atom. This widens the HOMO-LUMO gap between the amine (the nucleophile) and the guanylating agent (the electrophile). Consequently, the nucleophilic attack becomes highly unfavorable under standard thermal conditions, leading to stalled reactions and poor yields.

Troubleshooting FAQs

Q1: Why does my reaction stall at <10% yield when using standard cyanamide? A1: Unactivated cyanamide (NH 2​ CN) lacks the sufficient electrophilicity required to react with the deactivated 3-methyl-5-(trifluoromethyl)aniline. The -CF3 group suppresses the amine's nucleophilicity to a point where standard thermal activation cannot overcome the activation energy barrier for C-N bond formation.

Q2: What is the most effective catalytic system to overcome this electronic deactivation for primary guanidines? A2: For the direct synthesis of primary guanidines using cyanamide, Scandium(III) triflate (Sc(OTf) 3​ ) is the premier choice[1]. The Sc 3+ ion acts as a hard Lewis acid, coordinating directly to the nitrile nitrogen of cyanamide. This coordination drastically lowers the LUMO of the electrophile, facilitating the attack of the poor nucleophile under relatively mild conditions[1].

Q3: What if my synthetic route requires substituted guanidines using carbodiimides? A3: If you are utilizing carbodiimides (e.g., DIC or DCC) instead of cyanamide, transition metal catalysts are highly recommended. Iron(II) acetate (Fe(OAc) 2​ ) at a 2 mol% loading has demonstrated remarkable functional group tolerance, yielding >90% for electron-deficient anilines when heated to 120 °C in toluene[2]. Alternatively, main-group metal precursors like ZnEt 2​ have also been extensively validated for the catalytic guanylation of amines with carbodiimides (CGAC)[3].

Q4: How do I prevent bis-guanylation and ensure a clean reaction profile? A4: Bis-guanylation occurs when the newly formed guanidine outcompetes the starting aniline as a nucleophile. To prevent this without using metal catalysts, utilize a pre-activated, sterically hindered reagent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The bulky, electron-withdrawing Boc groups deactivate the intermediate guanidine, halting the reaction at mono-guanylation until you initiate a deliberate TFA-mediated deprotection step.

Quantitative Data: Catalyst & Reagent Matrix

The following table summarizes the expected outcomes when reacting 3-methyl-5-(trifluoromethyl)aniline with various guanylating systems.

Guanylating AgentCatalyst / PromoterTemperatureExpected YieldMechanistic Notes
Cyanamide (NH 2​ CN)None100 °C< 10%Fails due to high HOMO-LUMO gap.
Cyanamide (NH 2​ CN)Sc(OTf) 3​ (5 mol%)80 °C> 85%Sc 3+ lowers cyanamide LUMO; ideal for primary guanidines.
N,N'-Di-Boc-pyrazole-1-carboxamidineDIPEA (1.2 eq)80 °C75-80%*Pyrazole is an excellent leaving group. (Yield over 2 steps incl. deprotection).
N,N'-DiisopropylcarbodiimideFe(OAc) 2​ (2 mol%)120 °C> 90%Fe 2+ coordination activates the carbodiimide C=N bond.

Self-Validating Experimental Protocol: Sc(OTf)3-Catalyzed Guanylation

This protocol utilizes Lewis acid catalysis to directly yield the primary guanidine without the need for protecting group manipulation[1].

Objective: Synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine.

Step-by-Step Methodology:

  • Preparation & Stoichiometry: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3-methyl-5-(trifluoromethyl)aniline (1.0 mmol, ~175.1 mg) in 2.0 mL of absolute ethanol.

    • Causality: Ethanol provides sufficient solubility for the highly lipophilic aniline while remaining compatible with the Lewis acid catalyst.

  • Catalyst & Reagent Addition: Add cyanamide (1.5 mmol, 63.1 mg) followed by Sc(OTf) 3​ (0.05 mmol, 24.6 mg, 5 mol%).

    • Causality: The 1.5x excess of cyanamide compensates for trace dimerization side-reactions, while 5 mol% Sc(OTf) 3​ provides optimal LUMO-lowering activation without causing product inhibition.

  • Thermal Activation: Seal the vial and heat the mixture in an oil bath at 80 °C for 12–16 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS (ESI+).

    • Failure State: A dominant peak at m/z 176.1 [M+H]⁺ indicates unreacted starting aniline. (Action: Verify catalyst integrity/moisture contamination, or increase temperature to 100 °C).

    • Success State: The emergence of the target guanidine mass at m/z 218.1 [M+H]⁺ confirms successful C-N bond formation.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate (10 mL) and wash with saturated aqueous NaHCO 3​ (2 x 5 mL) to remove the triflate salts. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude product. Purify via flash chromatography (DCM/MeOH gradient) if necessary.

Reaction Pathway Visualization

GuanylationOptimization A 3-Me-5-CF3-Aniline (Deactivated Nucleophile) C Reaction Stalled (<10% Yield) A->C F Target Guanidine (>85% Yield) A->F 80°C, EtOH B Cyanamide (Unactivated) B->C D Sc(OTf)3 Catalyst (Lewis Acid) B->D Add 5 mol% E Activated Cyanamide (Lowered LUMO) D->E E->F

Fig 1: Mechanistic workflow for overcoming CF3-induced deactivation in aniline guanylation.

References

  • First iron-catalyzed guanylation of amines Source: Tetrahedron Letters (ITQB NOVA) URL:[Link]

  • Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL:[Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis Source: Organometallics (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Reducing Baseline Noise in 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine LC-MS Analysis

Welcome to the Senior Application Scientist Support Center. Analyzing highly basic, polar compounds like 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine presents unique liquid chromatography-mass spectrometry (LC-MS) cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. Analyzing highly basic, polar compounds like 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine presents unique liquid chromatography-mass spectrometry (LC-MS) challenges. The guanidine moiety (pKa ~13) remains positively charged under almost all standard reversed-phase conditions, making it prone to severe secondary interactions with column silanols. To counteract this, analysts often rely on heavy ion-pairing agents or high buffer concentrations, which inadvertently introduce severe chemical background noise and source fouling.

This guide provides self-validating protocols and mechanistic troubleshooting to restore signal-to-noise (S/N) integrity.

Diagnostic Workflow

BaselineNoise Start High Baseline Noise Detected in Guanidine LC-MS CheckFlow Does noise persist without LC flow? Start->CheckFlow ElecNoise Electronic/Detector Issue (Check EM horn, RF lenses) CheckFlow->ElecNoise Yes ChemNoise Chemical Noise (Contamination/Adducts) CheckFlow->ChemNoise No IsolateSource Run zero-volume blank (Bypass Column) ChemNoise->IsolateSource ColBleed Column Bleed / Carryover (Wash/Replace Column) IsolateSource->ColBleed Noise Drops MPSource Mobile Phase / Source Fouling (Check Additives) IsolateSource->MPSource Noise Persists Action1 Optimize Ion-Pairing (Switch TFA to FA/HFBA) MPSource->Action1 Action2 Clean ESI Source & Optimize Cone Gas MPSource->Action2

Diagnostic decision tree for isolating LC-MS baseline noise sources.

Frequently Asked Questions (FAQs): Root Cause Analysis

Q1: Why does my baseline noise suddenly spike when analyzing 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine compared to neutral analytes? A1: The causality lies in the mobile phase chemistry required to elute the guanidine moiety. Because of its extreme basicity, this compound interacts strongly with residual silanols on standard silica-based columns, causing severe peak tailing. To mitigate this, analysts frequently add Trifluoroacetic acid (TFA) or high concentrations of ammonium salts. While TFA improves peak shape, it is highly surface-active and forms strong ion pairs that cluster in the electrospray ionization (ESI) source[1]. These clusters create a high, continuous chemical background across the low-mass range, burying the analyte signal. Furthermore, impure mobile phases contribute directly to chemical noise[2].

Q2: How can I definitively differentiate between chemical background noise and electronic detector noise? A2: Chemical noise arises from ionizable contaminants entering the MS (e.g., solvent impurities, column bleed, plasticizers)[2], whereas electronic noise is an inherent artifact of the detector (e.g., electron multiplier degradation or RF lens issues)[3]. Self-Validating Test: Divert the LC flow away from the MS source to waste. If the baseline noise drops immediately, the issue is chemical (originating from the LC system, solvents, or column). If the high-frequency noise persists without flow, it is electronic[4].

Q3: I am using LC-MS grade solvents, but my baseline is still drifting upward during the gradient. What is the mechanism behind this? A3: This is often caused by the accumulation of trace impurities on the column during the highly aqueous initial conditions of the gradient. As the organic modifier (e.g., acetonitrile or methanol) increases, these concentrated impurities elute continuously, raising the baseline. Additionally, using different brands of LC-MS grade solvents can yield vastly different baseline profiles, particularly in the low-molecular-weight range common for small-molecule analysis[1].

Step-by-Step Methodologies & Protocols
Protocol 1: Mobile Phase Optimization & System Decontamination

Objective: Eliminate chemical noise caused by ion-pairing agents and system contamination.

  • Purge the System: Remove the analytical column. Flush the entire LC system (including all solvent lines) with a decontamination solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol containing 0.1% formic acid. Run this at 0.5 mL/min for 4 hours to remove widespread chemical contamination[2].

  • Eliminate TFA: Replace TFA with 0.1% Formic Acid (FA) or a low concentration (0.01%) of Heptafluorobutyric acid (HFBA). HFBA provides sufficient ion-pairing for the guanidine group with significantly less gas-phase clustering and baseline elevation than TFA.

  • On-line Filtration (Optional): Install a high-performance on-line mobile phase filter (e.g., porous graphitic carbon) at the aqueous pump outlet. This traps isobaric interferences and chemical background ions before they reach the column, drastically improving the S/N ratio[5].

  • Re-equilibrate: Install a heavily end-capped or charged-surface C18 column (specifically designed for basic compounds) to minimize the need for ion-pairing agents. Equilibrate with the new mobile phase until the baseline stabilizes.

Protocol 2: ESI Source Optimization for High-Basicity Compounds

Objective: Maximize the transmission efficiency of the [M+H]+ ion while desolvating background clusters.

  • Optimize Cone Gas Flow: High baseline noise in the low mass range is often due to solvent clusters. Gradually increase the cone gas flow rate (e.g., from 150 L/hr to 500 L/hr). This sweeps away neutral solvent molecules and breaks up weakly bound adducts, significantly reducing background noise.

  • Adjust Capillary and Cone Voltages: Lower the capillary voltage slightly to reduce the ionization of less-basic background contaminants. Fine-tune the cone voltage to maximize the specific 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine precursor ion without inducing in-source fragmentation.

  • Source Cleaning: If the baseline remains high, physically clean the ESI probe, spray shield, and capillary entrance using a 50:50 water:methanol solution. Guanidine salts and complex sample matrices can precipitate and foul the source optics, which is a very common cause of signal loss and noise[6].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine S/N Ratio

Mobile Phase AdditivePeak Shape (Asymmetry)Baseline Noise Level (cps)S/N RatioMechanism / Causality
0.1% TFA Excellent (1.1)> 1.5 x 10⁵PoorSevere gas-phase ion suppression and clustering[1].
0.1% Formic Acid Poor (2.5)< 5.0 x 10³ModerateLow background, but severe silanol interactions cause tailing.
0.01% HFBA Good (1.3)< 8.0 x 10³ExcellentOptimal balance: masks silanols with minimal MS background.

Table 2: MS Source Parameter Optimization for Noise Reduction

ParameterStandard SettingOptimized SettingEffect on Baseline Noise
Cone Gas Flow 150 L/hr500 L/hrReduces solvent clusters and interfering ions.
Desolvation Temp 350 °C450 °CImproves droplet evaporation for highly aqueous gradients.
Capillary Voltage 3.5 kV2.5 kVDecreases ionization of background contaminants.
References
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online[Link]

  • Elimination of Isobaric Interference and Signal-to-Noise Ratio Enhancement Using On-Line Mobile Phase Filtration National Institutes of Health (NIH) / PubMed[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions Waters Corporation[Link]

  • Agilent6430 LCMSMS MRM Sudden Appearance of Baseline Noise ChromForum[Link]

  • A Robust Purity Method for Biotherapeutics Using New Peak Detection in an LC–MS-Based Multi-Attribute Method ACS Publications[Link]

Sources

Troubleshooting

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine stability and degradation troubleshooting

Welcome to the dedicated support resource for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support resource for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and troubleshoot common degradation-related issues. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental success.

Quick Reference: Compound Profile

PropertyValueSource
Chemical Name 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine-
CAS Number 1096155-90-6[1]
Molecular Formula C₉H₁₀F₃N₃[1]
Molecular Weight 217.19 g/mol [1]
Structure A phenylguanidine with methyl and trifluoromethyl substituents.-
Basicity (pKaH) Estimated to be high, characteristic of guanidines (pKaH ≈ 13.6 for guanidinium ion).[2]-
General Stability Generally stable under standard anhydrous conditions; susceptible to degradation in aqueous basic solutions.[3][4]-

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The guanidine functional group is a very strong organic base.[2][4] At physiological or acidic pH, it will be protonated to form the highly resonance-stabilized guanidinium cation, which is generally stable. The primary concern is hydrolytic degradation, which is typically accelerated under basic (high pH) conditions where the more reactive, uncharged free base form is present.[5][6][7]

Q2: What is the most likely degradation pathway?

The most common degradation pathway for guanidines in aqueous solution is hydrolysis, leading to the formation of the corresponding urea derivative and ammonia or an amine.[4] For 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, this would involve the cleavage of the C-N bond to yield 1-[3-Methyl-5-(trifluoromethyl)phenyl]urea and ammonia.

Q3: Is this compound sensitive to light or heat?

While aryl guanidines are generally stable, sensitivity to light (photodegradation) and heat should always be evaluated empirically as part of a comprehensive stability study.[8][9] The presence of the aromatic ring and the trifluoromethyl group could potentially influence its photostability. Forced degradation studies are essential to determine its susceptibility to these factors.[10][11]

Q4: How should I store the compound for maximum stability?

For long-term storage, the solid material should be kept in a tightly sealed container, protected from moisture and light, at controlled room temperature or refrigerated, as specified by the supplier. For solutions, especially in protic solvents, storage at a slightly acidic to neutral pH (e.g., pH 4-7) and low temperature is advisable to favor the more stable protonated guanidinium form and minimize hydrolysis.[12]

Troubleshooting Experimental Instability

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
  • Symptom: You observe a rapid decrease in the peak area of the parent compound in your HPLC analysis of a recently prepared aqueous solution, often accompanied by the appearance of new, more polar peaks.

  • Probable Cause: pH-mediated hydrolysis. Guanidines are susceptible to hydrolysis, a reaction catalyzed by hydroxide ions (OH⁻).[5][6][7] If your solution is unbuffered or has a pH > 7, the concentration of the more reactive free base increases, accelerating degradation.

  • Recommended Action:

    • Verify Solution pH: Immediately measure the pH of your solution.

    • Conduct a pH-Rate Profile Study: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 11). Monitor the degradation rate at each pH over time using a stability-indicating HPLC method. This will identify the optimal pH range for stability.[8]

    • Formulate with Buffers: For future experiments, formulate your solutions in a buffer system that maintains a pH where the compound is most stable (likely in the acidic to neutral range).

Issue 2: Appearance of Unknown Peaks After Exposure to Ambient Light
  • Symptom: You notice new peaks in the chromatogram of a sample that was left on the lab bench, while a control sample stored in the dark remains pure.

  • Probable Cause: Photodegradation. Exposure to light, particularly UV wavelengths, can provide the energy to initiate photochemical reactions, leading to the breakdown of the parent molecule.[8][9]

  • Recommended Action:

    • Confirm Light Sensitivity: Repeat the experiment with two aliquots: one wrapped in aluminum foil (or in an amber vial) and one exposed to ambient lab light. Compare the chromatograms after a set period.

    • Perform a Confirmatory Photostability Study: Follow ICH Q1B guidelines for photostability testing. Expose the compound in both solid and solution form to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps). Analyze the samples at various time points against a dark control.

    • Implement Protective Measures: Handle the compound and its solutions under low-light conditions or use amber glassware/light-blocking containers to prevent degradation.[9]

Issue 3: Inconsistent Assay Results and "Wandering" Peaks
  • Symptom: You observe poor reproducibility in your quantitative analysis, or new peaks appear and disappear between runs.

  • Probable Cause: Your analytical method is not stability-indicating, or the compound is degrading on-column or in the autosampler. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[10]

  • Recommended Action:

    • Perform Forced Degradation: Conduct a forced degradation study by subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][11][13] The goal is to achieve modest degradation (5-20%).[11]

    • Method Validation: Analyze the stressed samples with your current HPLC method. Check for peak purity of the parent compound using a photodiode array (PDA) detector. If co-elution is observed, the method is not specific.

    • Method Re-development: Develop a new HPLC method capable of separating the parent peak from all generated degradation products. Experiment with different columns, mobile phase compositions (pH, organic modifier), and gradients.[8]

Key Protocols and Methodologies

Protocol 1: Forced Degradation Study Design

This protocol is foundational for understanding degradation pathways and developing a stability-indicating analytical method.[10]

Objective: To intentionally degrade 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine under various stress conditions to identify potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor. Include a control sample diluted with the reaction solvent and kept under normal conditions.

  • Analyze Samples: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze by HPLC-PDA.

Recommended Stress Conditions

Stress ConditionReagent/ParametersPurposeTarget Degradation
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CTo test stability in acidic environments.5-20%
Base Hydrolysis 0.1 M NaOH, at room temp or slightly heatedTo test stability in alkaline environments.[11]5-20%
Oxidation 3% H₂O₂, at room tempTo evaluate susceptibility to oxidative degradation.[11][12]5-20%
Thermal Store solid & solution at 80°CTo assess thermal stability.[9]5-20%
Photolytic Expose solid & solution to ICH Q1B light conditionsTo determine light sensitivity.[8][9]5-20%
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method that can separate the parent compound from all potential degradation products generated during forced degradation studies.

Starting Point Methodology:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (maintains an acidic pH to keep the guanidine protonated and improve peak shape).

    • B: Acetonitrile or Methanol.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and to assess peak purity.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization:

    • Inject a mixture of your stressed samples.

    • Adjust the gradient slope, initial/final %B, and mobile phase pH to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.

    • Confirm peak identities using a dark control and individual stressed samples.

Visualizations: Pathways and Workflows

Hypothetical Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation (Basic Conditions) Parent 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine Intermediate Tetrahedral Intermediate (Attack of OH⁻) Parent->Intermediate H₂O / OH⁻ Urea 1-[3-Methyl-5-(trifluoromethyl)phenyl]urea Intermediate->Urea C-N Bond Cleavage Ammonia Ammonia (NH₃) Intermediate->Ammonia

Caption: Proposed hydrolytic degradation of the parent compound under basic conditions.

Troubleshooting Workflow for Unexpected Peaks

G Start Symptom: Unexpected peak observed in chromatogram CheckControl Is the peak present in a freshly prepared, protected (dark, cold) control sample? Start->CheckControl Impurity Conclusion: Peak is likely an impurity from the starting material. CheckControl->Impurity Yes Degradation Conclusion: Peak is a degradation product. CheckControl->Degradation No CheckLight Was the sample exposed to light? Degradation->CheckLight Photodegradation Hypothesis: Photodegradation. Action: Perform photostability study (Protocol 1). CheckLight->Photodegradation Yes CheckpH Is the solution pH > 7 or unbuffered? CheckLight->CheckpH No Hydrolysis Hypothesis: Base-catalyzed hydrolysis. Action: Conduct pH-rate profile study. CheckpH->Hydrolysis Yes CheckTemp Was the sample exposed to high temperature? CheckpH->CheckTemp No Thermal Hypothesis: Thermal degradation. Action: Run thermal stress test (Protocol 1). CheckTemp->Thermal Yes

Caption: A logical workflow for diagnosing the source of unexpected analytical peaks.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). PMC - NIH.
  • The Nonenzymatic Decomposition of Guanidines and Amidines. (2013, December 12). ACS Publications.
  • Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). RSC Publishing.
  • 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine. (n.d.). EvitaChem.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Guanidine. (n.d.). Wikipedia.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • 1-(3-Methyl-5-(trifluoromethyl)phenyl)guanidine. (n.d.). ChemScene.
  • Product Class 13: Guanidine Derivatives. (n.d.). Thieme.
  • Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Metho. (2021, January 20). Semantic Scholar.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International.

Sources

Reference Data & Comparative Studies

Validation

A Mechanistic Showdown: 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine vs. Metformin

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of metabolic disease research, the biguanide metformin stands as a cornerstone therapy for type 2 diabetes, its mechanisms of action...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of metabolic disease research, the biguanide metformin stands as a cornerstone therapy for type 2 diabetes, its mechanisms of action having been the subject of extensive investigation. Emerging alongside are novel guanidine-containing compounds, such as 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, which present intriguing possibilities for therapeutic intervention. This guide provides a detailed, objective comparison of the established and proposed mechanisms of action of metformin against those of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, offering insights for researchers and drug development professionals.

Disclaimer: The available literature on 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is limited. This guide will draw upon information for structurally related substituted phenylguanidines to infer potential mechanisms, highlighting areas where further experimental validation is required.

At a Glance: Key Mechanistic Distinctions

FeatureMetformin1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (Inferred)
Primary Target Mitochondrial Respiratory Chain Complex I[1][2][3]Likely Protein Kinases[4]
Core Mechanism Inhibition of mitochondrial respiration, leading to increased AMP:ATP ratio and subsequent AMPK activation.[1][2][5]Potential direct inhibition of specific protein kinases involved in cell signaling pathways.[4]
Key Signaling Pathway AMP-activated protein kinase (AMPK) signaling cascade.[5][6]To be determined, potentially downstream of targeted kinases.
Primary Physiological Effect Decreased hepatic gluconeogenesis and increased peripheral glucose uptake.[2][3][7]Potential modulation of cell proliferation and survival.[4]

Delving into the Mechanisms of Action

Metformin: An Energy Disruptor

The prevailing mechanism of metformin centers on its ability to modulate cellular energy homeostasis.[3] It is widely accepted that metformin's primary intracellular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2]

Inhibition of Complex I by metformin leads to a reduction in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. This shift in the energy balance is a critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK) , a master regulator of cellular metabolism.[5][6]

Activated AMPK then phosphorylates a multitude of downstream targets, leading to:

  • Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose production by the liver.[1][3]

  • Increased glucose uptake in peripheral tissues: Metformin promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, enhancing glucose uptake from the circulation.[2]

  • Modulation of lipid metabolism: AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.[5]

While AMPK activation is a central tenet of metformin's action, some studies suggest the existence of AMPK-independent mechanisms, including the inhibition of mitochondrial glycerophosphate dehydrogenase and effects on the gut microbiome.[1][2]

Metformin_Pathway Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Complex_I Complex I Mitochondria->Complex_I ATP_Production ↓ ATP Production Complex_I->ATP_Production Inhibition AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism AMPK->Lipid_Metabolism

Figure 1. Simplified signaling pathway of metformin's mechanism of action.

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine: A Putative Kinase Inhibitor

In contrast to the well-elucidated pathway of metformin, the mechanism of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is not yet clearly defined. However, based on the known activities of similar guanidine-containing compounds, a primary role as a protein kinase inhibitor is proposed.[4] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule and enhance its binding affinity to target proteins.[8]

It is hypothesized that 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine may directly bind to the ATP-binding pocket of specific protein kinases, thereby inhibiting their catalytic activity. This inhibition would disrupt the downstream signaling pathways regulated by these kinases, potentially impacting cellular processes such as proliferation, survival, and differentiation.[4] The specific kinases targeted by this compound remain to be identified through comprehensive screening and validation studies.

Phenylguanidine_Pathway Phenylguanidine 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine Protein_Kinase Protein Kinase (Target Unknown) Phenylguanidine->Protein_Kinase Inhibition Signaling_Pathway Downstream Signaling Pathway (To be determined) Protein_Kinase->Signaling_Pathway Disruption Cellular_Effects Modulation of Cellular Processes (e.g., Proliferation, Survival) Signaling_Pathway->Cellular_Effects

Figure 2. Proposed mechanism of action for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine.

Experimental Protocols for Mechanistic Elucidation

To rigorously compare the mechanisms of these two compounds and to further characterize the action of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, a series of well-established experimental protocols can be employed.

Assessment of Mitochondrial Respiration

Objective: To determine the effect of the compounds on mitochondrial oxygen consumption, a key indicator of respiratory chain function.

Methodology: High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) can be used to measure the oxygen consumption rate (OCR) in isolated mitochondria, permeabilized cells, or intact cells.[9][10]

Step-by-Step Protocol (Seahorse XF Cell Mito Stress Test): [9]

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare stock solutions of metformin and 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine in the appropriate vehicle. Prepare serial dilutions in Seahorse XF base medium.

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with the test compounds, along with oligomycin, FCCP, and a mixture of rotenone and antimycin A for the sequential injections.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay.

  • Data Analysis: The instrument software will calculate OCR in real-time. Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, can be determined.

Figure 3. Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Analysis of AMPK Activation

Objective: To quantify the phosphorylation status of AMPK, a direct indicator of its activation.

Methodology: Western blotting is the gold-standard technique for detecting the phosphorylation of AMPK at Threonine 172 (Thr172) on its α-subunit.[11][12]

Step-by-Step Protocol (Western Blot for p-AMPK): [11]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of metformin, 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, or a vehicle control for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the p-AMPK signal to total AMPK or a loading control (e.g., β-actin).

Measurement of Cellular Glucose Uptake

Objective: To assess the impact of the compounds on the rate of glucose transport into cells.

Methodology: A common method involves the use of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[13][14]

Step-by-Step Protocol (2-NBDG Glucose Uptake Assay): [14]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the experimental compounds or a vehicle control in glucose-free medium.

  • 2-NBDG Incubation: Add 2-NBDG to the wells to a final concentration of 100-200 µg/ml and incubate for a predetermined optimal time.

  • Washing: Terminate the uptake by washing the cells with ice-cold PBS or a specific wash buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission of ~485/535 nm.

Conclusion and Future Directions

Metformin's mechanism of action, primarily through mitochondrial complex I inhibition and subsequent AMPK activation, is well-established and provides a clear framework for its antihyperglycemic effects. In contrast, 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine represents a class of compounds with a potentially distinct mechanism centered on the inhibition of protein kinases.

To fully elucidate the therapeutic potential of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine and to draw a definitive comparison with metformin, further research is imperative. Key future experiments should include:

  • Kinase Profiling: A comprehensive screen to identify the specific protein kinase targets of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine.

  • In Vitro and In Vivo Efficacy Studies: Evaluation of the compound's effects on glucose metabolism and other relevant physiological parameters in cellular and animal models of metabolic disease.

  • Comparative Head-to-Head Studies: Direct experimental comparisons with metformin using the protocols outlined in this guide to definitively delineate their mechanistic differences.

By systematically investigating the molecular targets and signaling pathways of novel guanidine compounds, the scientific community can pave the way for the development of next-generation therapeutics for metabolic and other diseases.

References

  • The mechanisms of action of metformin - PMC - NIH. (n.d.).
  • Metformin - Wikipedia. (n.d.).
  • Metformin--mode of action and clinical implications for diabetes and cancer - PubMed. (2014, March 15).
  • Role of AMP-activated protein kinase in mechanism of metformin action - PMC - NIH. (n.d.).
  • The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC. (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of p-AMPK Activation by A-769662 - Benchchem. (n.d.).
  • Harmonization of experimental procedures to assess mitochondrial respiration in human permeabilized skeletal muscle fibers. (2024, August 2).
  • Mechanism of Metformin: A Tale of Two Sites | Diabetes Care. (2016, January 12).
  • The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism - American Diabetes Association. (2002, August 1).
  • Mechanisms of Action of Metformin - IntechOpen. (2021, August 2).
  • Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC. (2025, August 1).
  • Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO. (n.d.).
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  • Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - Frontiers. (2022, October 30).
  • Insulin Stimulated Glucose Uptake Assay - MacDougald Lab. (n.d.).
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  • Glucose Uptake Cell-Based Assay Kit - Cayman Chemical. (2025, October 9).
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  • Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC. (2024, October 4).
  • Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle | bioRxiv. (2021, March 25).
  • How to go about a Phospho-AMPK blot? - ResearchGate. (2014, April 18).
  • Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC. (n.d.).
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  • Phospho-AMPK alpha1 (Ser485) Antibody #4184 - Cell Signaling Technology. (n.d.).
  • 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine - EvitaChem. (n.d.).
  • Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC. (n.d.).
  • Mitochondria-Targeted Compound Library - TargetMol. (n.d.).
  • Small Molecules - STEMCELL Technologies. (n.d.).
  • 1-(3-Methyl-5-(trifluoromethyl)phenyl)guanidine - ChemScene. (n.d.).
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  • Efficacy and Safety of Metformin Versus the Other Oral Antidiabetic Drugs in Japanese Type 2 Diabetes Patients: A Network Meta-analysis - PubMed. (2021, November 30).
  • Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - Frontiers. (2021, November 4).
  • Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed. (n.d.).
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  • Metformin 【OMETR】Metformin F.C 500mg/Tab ATC Code:A10BA02 中文名: 寬樂醣膜衣錠«中化» 適應症: 糖. (n.d.).
  • Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes. (n.d.).
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  • Trifluoromethyl group – Knowledge and References - Taylor & Francis. (n.d.).
  • In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity - Frontiers. (2022, May 10).

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Comparative

Benchmarking 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine Against Known Inhibitors of Acid-Sensing Ion Channel 1a (ASIC1a)

A Comparative Guide for Researchers in Drug Discovery Introduction: The Therapeutic Potential of Targeting ASIC1a Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by a dro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Drug Discovery

Introduction: The Therapeutic Potential of Targeting ASIC1a

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH.[1][2][3] Among the different ASIC subtypes, ASIC1a has emerged as a critical player in a variety of pathophysiological processes, including pain perception, ischemic neuronal damage, and anxiety-related behaviors.[4][5][6][7][8] The activation of ASIC1a by tissue acidosis, a common feature of inflammation, ischemia, and cancer, leads to an influx of cations, primarily Na+ and Ca2+, which contributes to neuronal hyperexcitability and cell death.[5][9] Consequently, the development of potent and selective ASIC1a inhibitors represents a promising therapeutic strategy for a range of neurological and psychiatric disorders.[9][10]

This guide provides a comprehensive framework for benchmarking the novel compound, 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine, against well-established ASIC1a inhibitors. The guanidine moiety in this compound suggests a potential interaction with ASIC channels, which are known to be modulated by guanidinium-containing molecules like amiloride.[11][12] We will detail the experimental protocols for in-vitro characterization of ASIC1a inhibition, present a comparative analysis with the benchmark inhibitors Amiloride and Psalmotoxin 1 (PcTx1), and discuss the implications for future drug development.

The Benchmark Inhibitors: Amiloride and Psalmotoxin 1 (PcTx1)

A robust benchmarking study requires well-characterized reference compounds. For ASIC1a, we have selected two inhibitors with distinct mechanisms of action and selectivity profiles:

  • Amiloride: A potassium-sparing diuretic that acts as a non-selective, pore-blocking inhibitor of various ASIC subtypes.[10][11] While it lacks specificity, amiloride and its analogs have been instrumental in the initial characterization of ASICs and serve as a valuable tool for initial screening.[10][13][14] Its moderate potency and broad-spectrum activity make it a useful baseline for comparison.

  • Psalmotoxin 1 (PcTx1): A 40-amino acid peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei.[15] PcTx1 is a highly potent and selective inhibitor of homomeric ASIC1a channels, with an IC50 in the nanomolar range.[15][16] It acts by a unique mechanism, increasing the channel's apparent affinity for H+, leading to a shift in the pH dependence of steady-state desensitization.[17] Its high selectivity makes it the gold standard for validating ASIC1a as a therapeutic target.[4][10]

Experimental Design: A Multi-faceted Approach to Characterization

To provide a comprehensive comparison, a combination of electrophysiological and cellular assays should be employed. The following experimental workflow outlines the key steps for characterizing the inhibitory activity of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine on ASIC1a.

G cluster_0 ASIC1a Channel cluster_1 Inhibitor Binding Pore Extracellular Ion Pore Intracellular Blocker Pore Blocker (e.g., Amiloride) Blocker->Pore:f1 Direct Occlusion Allosteric Allosteric Modulator (e.g., PcTx1) Allosteric->Pore:f0 Conformational Change Test_Compound 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine Test_Compound->Pore:f1 Hypothesized Block Test_Compound->Pore:f0 Possible Allosteric Effect

Figure 2: Potential inhibitory mechanisms of action on the ASIC1a channel.

Interpreting the Results and Future Directions

The data generated from these experiments will allow for a direct comparison of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine with the established ASIC1a inhibitors.

  • Potency: A low IC50 value for the test compound would indicate high potency, a desirable characteristic for a drug candidate. A comparison with the micromolar potency of amiloride and the nanomolar potency of PcTx1 will provide a clear indication of its relative strength.

  • Selectivity: Further experiments will be necessary to determine the selectivity of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine for ASIC1a over other ASIC subtypes and other ion channels. This is a critical step in assessing its potential for off-target effects.

  • Mechanism of Action: Elucidating the mechanism of inhibition (e.g., pore block vs. allosteric modulation) will provide valuable insights for structure-activity relationship (SAR) studies and lead optimization.

Should 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine demonstrate promising in-vitro activity, the next logical step would be to evaluate its efficacy in preclinical animal models of diseases where ASIC1a is implicated, such as inflammatory pain or ischemic stroke. [4][18]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine as a potential ASIC1a inhibitor. By following the detailed protocols and comparing the results against well-established benchmarks, researchers can effectively assess the therapeutic potential of this novel compound and make informed decisions regarding its future development. The systematic approach outlined here ensures a high level of scientific integrity and provides a solid foundation for further investigation into the promising field of ASIC1a modulation.

References
  • Chen, X., et al. (2005). The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H + Affinity. J Gen Physiol, 126(1), 71-9. Available at: [Link]

  • Li, W. G., et al. (2016). Amiloride Analogs as ASIC1a Inhibitors. CNS Neuroscience & Therapeutics, 22(5), 366-373. Available at: [Link]

  • McCarthy, C. A., et al. (2015). PcTx1 affords neuroprotection in a conscious model of stroke in hypertensive rats via selective inhibition of ASIC1a. Neuropharmacology, 99, 650-657. Available at: [Link]

  • Wikipedia. (n.d.). Amiloride. Retrieved from [Link]

  • Reddy, K., et al. (2021). Therapeutic Inhibition of Acid-Sensing Ion Channel 1a Recovers Heart Function After Ischemia–Reperfusion Injury. Circulation, 144(12), 947-960. Available at: [Link]

  • Smartox Biotechnology. (n.d.). Psalmotoxin-1 - PcTx1 Supplier I ASIC blocker. Retrieved from [Link]

  • Ugawa, S., et al. (2002). Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors. Journal of Clinical Investigation, 110(8), 1185-1190. Available at: [Link]

  • Rook, V., et al. (2020). Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. Frontiers in Molecular Neuroscience, 13, 58. Available at: [Link]

  • Zhang, Y., et al. (2024). Selective blockade of acid-sensing ion channel 1a can provide substantial hippocampal neuroprotection. Frontiers in Molecular Neuroscience, 17. Available at: [Link]

  • Reddy, K., et al. (2021). Therapeutic Inhibition of Acid-Sensing Ion Channel 1a Recovers Heart Function After Ischemia-Reperfusion Injury. Circulation, 144(12), 947-960. Available at: [Link]

  • Lesage, S., et al. (2017). Molecular Basis for Allosteric Inhibition of Acid-Sensing Ion Channel 1a by Ibuprofen. Journal of Medicinal Chemistry, 60(19), 8046-8055. Available at: [Link]

  • Dibas, A., et al. (2020). Basics on the use of acid-sensing ion channels' inhibitors as therapeutics. Neural Regeneration Research, 15(1), 58-62. Available at: [Link]

  • Li, W. G., et al. (2016). Amiloride Analogs as ASIC1a Inhibitors. CNS Neuroscience & Therapeutics, 22(5), 366-373. Available at: [Link]

  • Stark, T., et al. (2022). Commentary: Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor. Frontiers in Cellular Neuroscience, 16. Available at: [Link]

  • Nanion Technologies. (2023). Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms. Frontiers in Molecular Neuroscience, 16. Available at: [Link]

  • Aurora Biomed. (n.d.). HIGH THROUGHPUT SCREENING ASSAY FOR ACID-SENSING ION CHANNELS. Retrieved from [Link]

  • Wang, Y., et al. (2023). Acid-sensing ion channel 1a in the central nucleus of the amygdala regulates anxiety-like behaviors in a mouse model of acute pain. Frontiers in Molecular Neuroscience, 15. Available at: [Link]

  • Wang, Y., et al. (2023). Acid-sensing ion channel 1a in the central nucleus of the amygdala regulates anxiety-like behaviors in a mouse model of acute pain. Frontiers in Molecular Neuroscience, 15. Available at: [Link]

  • Chassagnon, C., et al. (2017). Acid-Sensing Ion Channel 1a in the amygdala is involved in pain and anxiety-related behaviours associated with arthritis. Scientific Reports, 7(1), 43617. Available at: [Link]

  • Flynn, R. N., et al. (2023). Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons. PLOS ONE, 18(11), e0293998. Available at: [Link]

  • Salver, S., et al. (2023). Dual contribution of ASIC1a channels in the spinal processing of pain information by deep projection neurons revealed by computational modeling. PLOS Computational Biology, 19(4), e1010991. Available at: [Link]

  • Stankowska, D. L., et al. (2022). Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model. International Journal of Molecular Sciences, 23(24), 15828. Available at: [Link]

  • Chassagnon, C., & Kellenberger, S. (2021). Acid-sensing ion channels: structure, function, pharmacology, and clinical significance. Physiological Reviews, 101(4), 1379-1425. Available at: [Link]

  • Patsnap Synapse. (2024). What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work?. Retrieved from [Link]

  • Nanion Technologies. (n.d.). Development and validation of ASIC1a ligand-gated ion channel drug discovery assays on automated patch clamp platforms. Retrieved from [Link]

  • Axon Instruments. (n.d.). Patch-clamp protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid-sensing ion channel. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. The Journal of Organic Chemistry, 86(4), 3357-3367. Available at: [Link]

  • Ortega, A., et al. (2020). Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation. Mediators of Inflammation, 2020, 8883695. Available at: [Link]

  • Lin, Y. T., & Chen, C. C. (2021). Acid-Sensing Ion Channels and Mechanosensation. International Journal of Molecular Sciences, 22(9), 4758. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine proper disposal procedures

The safe handling and disposal of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS: 1096155-90-6) requires specialized protocols due to its unique structural combination of a highly stable fluorinated ring and a basi...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS: 1096155-90-6) requires specialized protocols due to its unique structural combination of a highly stable fluorinated ring and a basic, nitrogen-rich guanidine moiety.

As a preferred partner in laboratory safety and drug development logistics, we provide this comprehensive guide to ensure your operational workflows meet the highest standards of safety, environmental compliance, and scientific rigor.

Chemical Profile & Hazard Causality

To design an effective disposal and handling protocol, we must first understand the molecular behavior of the compound. The hazards associated with this chemical are directly linked to its functional groups:

  • The Trifluoromethyl (-CF₃) Group: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). While this provides metabolic stability in drug development, it creates severe disposal challenges. Incomplete combustion of -CF₃ groups generates highly toxic and corrosive Hydrogen Fluoride (HF) gas and persistent fluoro-organic intermediates.

  • The Guanidine Moiety: Guanidines are strong organic bases. They can react exothermically with strong acids and, upon combustion, release significant volumes of Nitrogen Oxides (NOx) .

Quantitative Data Summary

Summarizing the physical and operational parameters ensures accurate logistical planning[1].

ParameterValue / SpecificationOperational Implication
Chemical Name 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidineTarget identification
CAS Number 1096155-90-6Regulatory tracking
Molecular Formula C₉H₁₀F₃N₃High F and N content dictates disposal method
Molecular Weight 217.19 g/mol Stoichiometric calculations for neutralization
Storage Temperature 2°C – 8°C (Sealed, Dry)Prevents degradation and moisture absorption
Incineration Temp. > 1100 °CMinimum thermal energy to cleave C-F bonds

Operational Safety & Handling Protocol

Before generating waste, laboratory personnel must adhere to strict handling procedures to prevent exposure. The compound is classified as a skin/eye irritant and is harmful if swallowed[2].

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and dissolution must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the inhalation of aerosolized micro-particles.

  • PPE Selection: Personnel must wear nitrile gloves (minimum 4 mil thickness, double-gloved for bulk transfers), wrap-around splash goggles, and a flame-resistant lab coat.

  • Tool Selection: Use anti-static, non-sparking spatulas. Causality: Static discharge can ignite suspended organic dust.

  • Self-Validation: After handling, wipe down the balance and hood surface with a damp solvent wipe (e.g., 70% isopropanol) and dispose of the wipe in the solid hazardous waste bin.

Waste Segregation & Storage Workflow

Improper mixing of guanidine derivatives with incompatible chemicals can lead to dangerous pressure build-ups or toxic gas release.

WasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation Halogenated Organic Waste Gen->Seg Store Temporary Storage (Sealed, Ventilated, <25°C) Seg->Store Transport Licensed HazMat Transportation Store->Transport Incinerate High-Temp Incineration (>1100°C) Transport->Incinerate Scrubber Alkaline Scrubber (Neutralize HF & NOx) Incinerate->Scrubber Emission Clean Emission Scrubber->Emission

Workflow for the segregation, storage, and thermal destruction of fluorinated guanidine waste.

Segregation Rules:

  • Do NOT mix with acidic waste streams. The basic guanidine group will react, potentially causing heat generation and container rupture.

  • Labeling: Waste containers must be explicitly labeled as "Hazardous Waste: Halogenated Organics (Contains Fluorine and Nitrogenous Bases)."

Step-by-Step Disposal Procedures (High-Temperature Incineration)

Because of the trifluoromethyl group, standard landfill disposal or low-temperature incineration is strictly prohibited[3]. The only scientifically sound and EPA-compliant method for disposing of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is High-Temperature Incineration with Alkaline Scrubbing .

Step 1: Waste Consolidation Transfer all solid waste (contaminated gloves, wipes, empty vials) and liquid waste (solvent solutions containing the compound) into UN-approved, high-density polyethylene (HDPE) drums. Causality: HDPE is resistant to both the basic nature of guanidine and potential trace solvents.

Step 2: HazMat Transfer Contract a licensed hazardous waste disposal facility that specifically operates a rotary kiln incinerator capable of handling halogenated organics.

Step 3: Thermal Destruction (>1100°C) The waste must be injected into a primary combustion chamber operating at a minimum of 1100°C with a residence time of at least 2 seconds. Causality: This extreme thermal environment is the absolute minimum required to achieve >99.99% Destruction and Removal Efficiency (DRE) of the resilient C-F bonds.

Step 4: Effluent Scrubbing (Self-Validating System) As the compound combusts, it releases HF and NOx. The incinerator's exhaust must pass through a wet alkaline scrubber (typically using sodium hydroxide, NaOH).

  • Validation Metric: The facility must continuously monitor the pH of the scrubber effluent. A sustained pH > 7.5 validates that all acidic HF gas has been successfully neutralized into harmless sodium fluoride (NaF) salts before atmospheric release.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[4].

SpillResponse Spill Chemical Spill Detected Assess Assess Size & Risk Spill->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Sweep & Collect (Non-sparking tools) Contain->Collect Dispose Transfer to HazMat Disposal Container Collect->Dispose

Step-by-step emergency response protocol for containment and collection of chemical spills.

Spill Methodology:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material like vermiculite or dry sand. Causality: Vermiculite is chemically inert and will not trigger a secondary reaction with the basic guanidine.

  • Collection: Use a non-sparking brush and dustpan to sweep up the absorbed material (or the dry powder, if spilled in solid form). Do not use a standard vacuum cleaner, as the motor can ignite organic dust.

  • Decontamination: Wash the spill surface with a mild, slightly acidic detergent to neutralize trace guanidine residues, followed by a thorough water rinse.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management and Incineration Guidelines for Halogenated Organics. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS No. 1096155-90-6)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS No. 1096155-90-6)[1]. As a compound combining a guanidine headgroup with a trifluoromethylphenyl moiety, it requires a cautious and informed approach. The guanidinium group is a strong base, and many of its derivatives are known skin and eye irritants, while the trifluoromethyl group, though generally stable, can pose hazards under specific conditions[2][3][4]. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment: A Synthesis of Known Risks

While specific toxicological data for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is not extensively published, a robust safety protocol can be developed by assessing the hazards associated with its structural components: guanidine derivatives and trifluoromethyl-containing aromatic compounds. Safety Data Sheets for analogous compounds consistently indicate the following potential hazards.

Table 1: Summary of Potential GHS Hazards

Hazard Class GHS Hazard Statement Rationale & Primary Sources
Acute Toxicity, Oral H302: Harmful if swallowed Guanidine hydrochloride is classified under this category.[5][6]
Acute Toxicity, Inhalation H332: Harmful if inhaled A potential hazard if the compound is aerosolized as a fine dust.[6]
Skin Irritation H315: Causes skin irritation Guanidine and its salts are known skin irritants.[2][5][6]
Serious Eye Irritation H319: Causes serious eye irritation Direct contact with guanidine compounds can cause significant eye damage.[2][5][6]

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | Guanidine derivatives can be harmful to aquatic organisms.[6] |

The trifluoromethyl group is generally considered chemically inert; however, upon thermal decomposition, it can release toxic gases such as hydrogen fluoride, carbon monoxide, and nitrogen oxides[7][8]. Therefore, avoiding high temperatures and ignition sources is critical.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Required Personal Protective Equipment

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical safety goggles and face shield Goggles must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against dust and splashes.[5][9] A face shield provides a secondary barrier, protecting the entire face, and should be worn when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves Nitrile or neoprene gloves are recommended for their broad chemical resistance.[2][10] A minimum thickness of 0.11mm is suggested.[5] Crucially, gloves must be inspected for any signs of degradation or punctures before each use and disposed of immediately after handling the compound. [5][9]
Body Protection Flame-resistant laboratory coat or chemical-resistant gown A lab coat protects skin and personal clothing from contamination.[2] For procedures with a higher risk of splashing or when handling bulk quantities, an impervious or chemical-resistant gown is required.[5][9]

| Respiratory Protection | NIOSH-approved respirator | Required when dusts or aerosols may be generated. The type of respirator depends on the scale and nature of the work.[5][10] See the workflow diagram below for selection guidance. |

Workflow for Respiratory Protection Selection

The decision to use respiratory protection, and the type required, depends on the potential for airborne particle generation. This workflow ensures that the appropriate level of protection is selected.

PPE_Workflow start Start: Procedure involving 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine q1 Is there potential for dust or aerosol generation? (e.g., weighing, scraping, sonicating) start->q1 eng_controls Work within a certified chemical fume hood or use local exhaust ventilation. q1->eng_controls Yes end End of Assessment q1->end No resp_needed Respiratory Protection Required eng_controls->resp_needed q2 Is the work limited to low-dust, small-scale transfers (<1g) inside the hood? resp_needed->q2 n95 Minimum: N95/P95-rated particle respirator. q2->n95 Yes p100 Higher Level Protection: Use a half-mask or full-face respirator with OV/AG/P100 cartridges. q2->p100 No (e.g., bulk transfers, high-energy processes) n95->end p100->end

Caption: Decision workflow for selecting appropriate respiratory protection.

Operational Plan: From Bench to Disposal

Adherence to a strict, step-by-step operational plan is essential for minimizing exposure and preventing contamination.

Pre-Handling and Preparation
  • Designate a Work Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2][5]

  • Verify Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are unobstructed and readily accessible.[2]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, etc.) before introducing the chemical to the work area.

  • Don PPE: Put on all required personal protective equipment as outlined in Table 2.

Handling and Experimental Use
  • Avoid Dust Formation: When transferring the solid, use a spatula or scoop.[2] Avoid pouring the powder, as this can generate dust.[5]

  • Maintain Containment: Keep the container tightly closed when not in use.[5][9]

  • Prohibit Consumption: Do not eat, drink, or smoke in the handling area.[6][9][11]

  • Post-Handling Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[2][6][9] Remove the lab coat before entering non-laboratory areas.

Spill and Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[6][12] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[6][12] Seek immediate medical attention.

  • Small Spill (Solid): For small spills within a fume hood, gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[2][5] Avoid actions that create dust.

  • Large Spill: Evacuate personnel to a safe area.[9] Prevent further spillage if it is safe to do so. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for disposal.[2] Ensure adequate ventilation during cleanup.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Classification: 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[2][5] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal Protocol: Arrange for disposal through your institution's EHS program. All waste disposal must comply with federal, state, and local regulations.[2][7] Never discharge this chemical into drains or the environment.[5][9]

References

  • Safety Data Sheet Guanidine Hydrochloride. BioSpectra. [Link]

  • Guanidine HCl SDS. Takara Bio. [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. National Institutes of Health. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit r/chemistry. [Link]

  • Phenyl-(2-trifluoromethoxy-phenyl)-methanone Safety Data Sheet. Rieke Metals. [Link]

  • The Dark Side of Fluorine. ACS Publications. [Link]

  • Trifluoromethane Material Safety Data Sheet. Praxair. [Link]

  • 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane Safety Data Sheet. Angene Chemical. [Link]

  • Guanidine. Wikipedia. [Link]

Sources

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